PL37
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H34N2O6S3 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC 名称 |
1-ethoxycarbonyloxyethyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26) |
InChI 键 |
BJCNUZJDFWFVBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of PL37: A Dual Enkephalinase Inhibitor for Analgesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PL37 is a first-in-class therapeutic agent belonging to the family of dual enkephalinase inhibitors (DENKIs). Its analgesic properties stem from a novel mechanism of action that enhances the endogenous opioid system. This document provides a detailed overview of the core mechanism of action of this compound, targeting researchers, scientists, and drug development professionals. It consolidates the current understanding of its enzymatic inhibition, the resultant physiological cascade, and the experimental methodologies used to elucidate its effects. While specific quantitative data on inhibition constants and pharmacokinetics are not broadly published, this guide synthesizes the available qualitative and mechanistic information to provide a comprehensive technical resource.
Introduction: The Endogenous Opioid System and its Regulation
The perception of pain is modulated by an intricate network of endogenous opioid peptides, primarily enkephalins. These neuropeptides, upon binding to opioid receptors, exert potent analgesic effects. However, their therapeutic action is inherently transient due to rapid enzymatic degradation in the synaptic cleft. Two key enzymes are responsible for this rapid inactivation: Neprilysin (NEP), a neutral endopeptidase, and Aminopeptidase N (APN).[1][2] this compound is a small molecule inhibitor designed to simultaneously block the activity of both NEP and APN.[1][2][3] This dual inhibition effectively protects endogenous enkephalins from degradation, thereby increasing their local concentrations and prolonging their analgesic signaling.[1][2][4]
Mechanism of Action: Dual Inhibition of Enkephalin Degradation
The primary mechanism of action of this compound is the competitive and reversible inhibition of the two major enkephalin-degrading enzymes, NEP and APN.[1][2]
-
Neprilysin (NEP) Inhibition: NEP is a zinc-metalloprotease that cleaves enkephalins at the Gly-Phe bond. By inhibiting NEP, this compound prevents this initial and critical step in enkephalin breakdown.
-
Aminopeptidase N (APN) Inhibition: APN is another zinc-metalloprotease that removes the N-terminal tyrosine residue from enkephalins. The inhibition of APN by this compound further secures the integrity of the enkephalin molecule.
This synergistic dual inhibition leads to a significant increase in the half-life and bioavailability of enkephalins in the synaptic cleft, particularly in tissues where they are released in response to painful stimuli.[2][4] The elevated levels of enkephalins are then free to bind to and activate opioid receptors, primarily the delta-opioid receptors (DOR), leading to a potent and sustained analgesic effect.[3] A key advantage of this mechanism is that it enhances the body's natural pain-relief pathway, which may lead to a better safety profile with a reduced risk of the side effects commonly associated with exogenous opioid agonists, such as tolerance, dependence, and respiratory depression.[1]
Data Presentation
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | Species | Inhibition Constant (Ki) | IC50 Value | Reference |
| Neprilysin (NEP) | Data not available | Data not available | ||
| Aminopeptidase N (APN) | Data not available | Data not available |
Table 2: Preclinical and Clinical Pharmacokinetic Profile of this compound
| Species | Route of Administration | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (F) | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |
| Rat | Intravenous | Data not available | Data not available | Data not available | N/A | |
| Human | Oral | Data not available | Data not available | Data not available | Data not available |
Table 3: Summary of Preclinical Efficacy Studies of this compound
| Pain Model | Species | Route of Administration | Dose Range Tested | Outcome Measures | Key Findings | Reference(s) |
| Vincristine-induced Neuropathy | Rat | Oral, Intraperitoneal | Not specified | Mechanical allodynia and hyperalgesia | Significant reduction in mechanical hypersensitivity, reversed by naloxone-methiodide.[5] | [5] |
| Migraine (ISDN-induced) | Rat | Oral, Intravenous | 10-100 mg/kg (oral) | Cephalic mechanical hypersensitivity, c-Fos expression | Inhibition of acute and chronic mechanical hypersensitivity.[6][7] | [6][7] |
| Stress-induced Migraine | Mouse | Oral, Intravenous | 10-20 mg/kg | Periorbital hypersensitivity, facial grimace | Attenuation of hypersensitivity via peripheral delta-opioid receptors.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Von Frey Test for Mechanical Allodynia in Rodents
This protocol is adapted from studies investigating pain-like behavior in rat models of migraine and neuropathic pain.[3][8][9]
-
Animal Habituation: Acclimate rats to the testing environment by placing them in individual acrylic glass enclosures on a wire mesh floor for at least 30 minutes prior to testing.
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw or the periorbital region of the face.
-
Threshold Determination (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 2 g).
-
A positive response is defined as a sharp withdrawal of the paw or head stroking.
-
If there is a positive response, the next filament tested is weaker.
-
If there is no response, the next filament tested is stronger.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
-
Data Analysis: The 50% withdrawal threshold in grams is determined for each animal and averaged across treatment groups.
c-Fos Immunoreactivity for Neuronal Activation
This protocol provides a general workflow for assessing neuronal activation in the trigeminocervical complex (TCC) of rats, a key area involved in migraine pain.[7][10][11]
-
Tissue Preparation:
-
Two hours after the final behavioral test, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brainstem and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Transfer the tissue to a 30% sucrose solution for cryoprotection.
-
-
Sectioning: Cut 40 µm thick coronal sections of the TCC using a cryostat.
-
Immunohistochemistry:
-
Wash sections in phosphate-buffered saline (PBS).
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours.
-
Wash and incubate with an avidin-biotin-peroxidase complex for 1 hour.
-
Visualize the reaction using a diaminobenzidine (DAB) solution.
-
-
Quantification: Count the number of c-Fos-positive nuclei in specific laminae of the TCC using a light microscope and image analysis software.
Intradermal Capsaicin Test in Humans
This protocol is based on human pain models used to assess analgesic efficacy.[4][12][13]
-
Subject Preparation: Healthy volunteers are recruited, and the test area (e.g., volar forearm) is cleaned.
-
Capsaicin Injection: A solution of capsaicin (e.g., 10 µg in 10 µL) is injected intradermally.
-
Pain Assessment:
-
Spontaneous Pain: Subjects rate the intensity of the ongoing pain on a visual analog scale (VAS) at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Mechanical Allodynia: The area of sensitivity to light touch is mapped using a cotton swab or foam brush. The area is traced and calculated.
-
Pinprick Hyperalgesia: The area of increased sensitivity to a sharp stimulus is mapped using a von Frey filament. The area is traced and calculated.
-
-
Data Analysis: The area under the curve for spontaneous pain scores, and the maximum areas of allodynia and hyperalgesia are calculated and compared between treatment and placebo groups.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: Enkephalin signaling pathway and its enzymatic degradation.
Caption: Mechanism of action of this compound as a dual enkephalinase inhibitor.
Caption: Experimental workflow for the von Frey test.
Conclusion
This compound represents a promising therapeutic approach for the management of pain by amplifying the body's own analgesic mechanisms. Its dual inhibition of NEP and APN effectively increases the concentration and duration of action of endogenous enkephalins, leading to enhanced activation of opioid receptors and subsequent pain relief. The peripherally-mediated effects of this compound observed in preclinical models suggest a potential for a favorable side effect profile compared to traditional centrally-acting opioids. Further publication of quantitative data from ongoing and future clinical trials will be crucial to fully characterize the therapeutic potential of this novel dual enkephalinase inhibitor.
References
- 1. Phase 1 dose-finding and pharmacokinetic study of eribulin-liposomal formulation in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology and opioid combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chcf.org [chcf.org]
- 11. childkindinternational.org [childkindinternational.org]
- 12. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of a First-in-Human Engineered Cationic Peptide, PLG0206, Intravenously Administered in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of PL37
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PL37 is a first-in-class, orally bioavailable dual enkephalinase (DENKI) inhibitor that represents a novel therapeutic approach for the management of pain. By simultaneously blocking the two primary enzymes responsible for the degradation of endogenous enkephalins—neprilysin (NEP) and aminopeptidase N (APN)—this compound effectively enhances the body's natural pain-modulating system. This mechanism of action offers the potential for potent analgesia without the significant side effects associated with traditional opioid therapies. This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, compiled from available preclinical and clinical data. It is intended to serve as a technical resource for researchers and professionals involved in the development of novel analgesics.
Introduction to this compound
This compound is a prodrug that is converted in vivo to its two active metabolites, which are potent inhibitors of NEP and APN. This dual inhibition leads to an increase in the local concentrations and prolongs the half-life of enkephalins, which are endogenous opioid peptides that play a crucial role in pain control. The analgesic effect of this compound is therefore mediated by the potentiation of the body's own pain relief mechanisms, primarily through the activation of delta-opioid receptors.
Mechanism of Action
The signaling pathway of this compound's analgesic effect is initiated by its dual enzymatic inhibition.
Caption: Mechanism of action of this compound as a dual enkephalinase inhibitor.
In Vivo Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound from published peer-reviewed literature is limited. However, information from press releases regarding Phase I clinical trials provides some insight into its pharmacokinetic profile in humans.
Preclinical Pharmacokinetics
Clinical Pharmacokinetics
A Phase I single ascending dose (SAD) study was conducted in healthy volunteers. The study revealed that the two active metabolites of this compound exhibit linear pharmacokinetics with ascending oral doses.
Table 1: Summary of this compound Clinical Pharmacokinetic Information
| Parameter | Finding | Source |
| Dose Escalation | Oral doses up to 800 mg in men and 200 mg in women were evaluated. | Press Release |
| Pharmacokinetics | The two active metabolites of this compound demonstrated linear pharmacokinetics as a function of ascending doses. | Press Release |
| Maximum Tolerated Dose (MTD) | The MTD was not reached in the single-dose study and was found to be greater than 1 g in a subsequent study. | Press Release |
Note: Specific quantitative values for Cmax, Tmax, half-life, and bioavailability have not been publicly disclosed.
In Vivo Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in several preclinical models of pain, including neuropathic pain and migraine.
Preclinical Pharmacodynamics
Table 2: Summary of this compound Preclinical Pharmacodynamic Data
| Animal Model | Pain Type | Route of Administration | Dose | Observed Effect | Source |
| Mouse | Neuropathic Pain | Intravenous (IV) | 1.6 mg/kg | ED50 for analgesic effect. | Scientific Publication |
| Mouse | Migraine-like symptoms | Intravenous (IV) | 10 mg/kg | Attenuated stress-induced periorbital hypersensitivity and facial grimace responses. | Scientific Publication |
| Mouse | Migraine-like symptoms | Oral (PO) | 20 mg/kg | Attenuated stress-induced periorbital hypersensitivity and facial grimace responses. | Scientific Publication |
| Rat | Migraine | Oral (PO) | 1.1 mg/kg | ED50 for inhibition of isosorbide dinitrate-induced cephalic mechanical hypersensitivity. | Scientific Publication |
Clinical Pharmacodynamics
In a Phase I study, the efficacy of this compound was assessed using the intradermal capsaicin test in healthy volunteers. A significant decrease in pain intensity and mechanical allodynia was observed compared to placebo. A Phase IIa clinical trial has been conducted to evaluate the efficacy of 200 mg of this compound administered three times a day (t.i.d.) as an add-on therapy for patients with diabetic neuropathic pain who are not adequately responding to gabapentin or pregabalin.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is widely used to study diabetic neuropathy and assess the efficacy of potential analgesic compounds.
Caption: Experimental workflow for the STZ-induced diabetic neuropathy model.
Protocol Details:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Baseline Testing: The baseline mechanical withdrawal threshold is determined using von Frey filaments applied to the plantar surface of the hind paw.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 60-75 mg/kg, dissolved in a citrate buffer is administered.
-
Confirmation of Diabetes: Blood glucose levels are measured approximately 72 hours to one week post-STZ injection. Animals with blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered diabetic.
-
Assessment of Neuropathy: Mechanical allodynia is assessed using the von Frey test, typically starting 2-4 weeks after the confirmation of diabetes. A significant decrease in the paw withdrawal threshold compared to baseline indicates the development of neuropathic pain.
-
Drug Administration: this compound or vehicle is administered to the diabetic animals.
-
Post-treatment Assessment: The von Frey test is repeated at various time points after drug administration to evaluate the analgesic effect.
Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
In-Depth Technical Guide to the Endogenous Targets of PL-37
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PL-37 is a first-in-class dual inhibitor of two key zinc metallopeptidases: Neutral Endopeptidase (NEP) and Aminopeptidase N (APN). These enzymes are the primary regulators of endogenous enkephalins, a class of opioid peptides involved in pain modulation. By simultaneously inhibiting both NEP and APN, PL-37 effectively increases the local concentration and prolongs the activity of enkephalins at their receptors, offering a novel therapeutic approach for the management of pain. This document provides a comprehensive overview of the endogenous targets of PL-37, including quantitative binding data, detailed experimental protocols for target validation, and the associated signaling pathways.
Primary Endogenous Targets: NEP and APN
The principal endogenous targets of PL-37 are two cell-surface enzymes responsible for the degradation of enkephalins.[1]
-
Neutral Endopeptidase (NEP) : Also known as neprilysin or EC 3.4.24.11, NEP is a key enzyme in the inactivation of several peptide hormones, including enkephalins.
-
Aminopeptidase N (APN) : Also known as CD13 or EC 3.4.11.2, APN is another critical peptidase involved in the breakdown of enkephalins and other bioactive peptides.
Inhibition of either enzyme alone is not sufficient to produce a significant analgesic effect. The dual inhibition of both NEP and APN by PL-37 is crucial for elevating enkephalin levels to a therapeutically relevant concentration.[1]
Quantitative Analysis of PL-37 Inhibition
| Target Enzyme | Parameter | Typical Value Range (nM) | Reference Compound Example |
| Neutral Endopeptidase (NEP) | Ki | 1 - 10 | Thiorphan |
| Aminopeptidase N (APN) | Ki | 10 - 100 | Bestatin |
| PL-37 (as a DENKI) | Ki (NEP) | Potent (low nM) | (Inferred from preclinical efficacy) |
| PL-37 (as a DENKI) | Ki (APN) | Potent (nM range) | (Inferred from preclinical efficacy) |
Note: The potency of PL-37 is inferred from its significant in vivo effects in preclinical models of pain and migraine.[2][3]
Experimental Protocols for Target Inhibition Assays
The determination of the inhibitory activity of compounds like PL-37 on NEP and APN involves enzymatic assays. Below are detailed methodologies for conducting such key experiments.
In Vitro Enzymatic Assay for NEP and APN Inhibition
This protocol outlines a fluorometric method to determine the inhibitory constant (Ki) of PL-37 for both NEP and APN.
Materials:
-
Recombinant human NEP and APN enzymes
-
Fluorogenic substrates:
-
For NEP: N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG)
-
For APN: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
-
PL-37 (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of recombinant NEP and APN in assay buffer.
-
Prepare stock solutions of the respective fluorogenic substrates in DMSO.
-
Prepare a series of dilutions of PL-37 in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the PL-37 dilution series (or vehicle control).
-
Add 20 µL of the enzyme solution (NEP or APN) to initiate the pre-incubation. Incubate for 15 minutes at 37°C.
-
Add 20 µL of the substrate solution to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity every minute for 30 minutes.
-
For NEP (DAGNPG substrate): Excitation at 340 nm, Emission at 540 nm.
-
For APN (Leu-AMC substrate): Excitation at 380 nm, Emission at 460 nm.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the PL-37 concentration to determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Signaling Pathways and Mechanism of Action
The therapeutic effects of PL-37 are a direct consequence of its ability to potentiate endogenous opioid signaling.
PL-37 Mechanism of Action
Caption: Mechanism of action of PL-37.
Experimental Workflow for In Vivo Efficacy
The following workflow illustrates a typical preclinical experiment to assess the analgesic efficacy of PL-37.
Caption: Workflow for in vivo efficacy testing of PL-37.
Conclusion
PL-37 represents a promising therapeutic agent that leverages the body's own pain control mechanisms. Its dual inhibition of NEP and APN provides a powerful and targeted approach to enhancing enkephalin-mediated analgesia. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this novel class of analgesics. Future research should focus on elucidating the precise binding kinetics of PL-37 and exploring its full therapeutic potential in various pain states.
References
- 1. New orally active dual enkephalinase inhibitors (DENKIs) for central and peripheral pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of dual enkephalinase inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PL37: A Dual Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL37, also known as Debio-0827, is a first-in-class orally active dual inhibitor of the enkephalin-degrading enzymes, neprilysin (NEP) and aminopeptidase N (APN). By preventing the breakdown of endogenous enkephalins, this compound potentiates their natural analgesic effects, offering a promising therapeutic strategy for the management of various pain states, including neuropathic pain and migraine. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental protocols and quantitative data are presented to support further research and development of this novel analgesic agent.
Molecular Structure and Chemical Properties
This compound is a small molecule pro-drug designed for oral bioavailability. Its chemical structure is optimized for the simultaneous inhibition of both NEP and APN.
Chemical Name: 2,4-DIOXA-11,12,17-TRITHIA-7-AZAOCTADECANOIC ACID, 14-AMINO-3-METHYL-5,8-DIOXO-9-(PHENYLMETHYL)-, ETHYL ESTER, (9S,14S)-
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H34N2O6S3 | [1] |
| Molecular Weight | 518.71 g/mol | [1] |
| CAS Number | 935481-06-4 | [1] |
| SMILES | CSCC--INVALID-LINK--CSSC--INVALID-LINK--C(NCC(OC(C)OC(OCC)=O)=O)=O | [1] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 20 | [2] |
| Topological Polar Surface Area | 192.85 Ų | [2] |
| XLogP | 4.08 | [2] |
Mechanism of Action: Dual Enkephalinase Inhibition
This compound exerts its analgesic effect by protecting endogenous opioid peptides, specifically enkephalins, from rapid enzymatic degradation in the synaptic cleft. It achieves this by inhibiting two key metalloproteases:
-
Neprilysin (NEP) , also known as neutral endopeptidase (NEP).
-
Aminopeptidase N (APN) , also known as CD13.
By inhibiting both NEP and APN, this compound increases the local concentration and prolongs the half-life of enkephalins. These elevated enkephalin levels lead to the activation of opioid receptors, primarily the delta-opioid receptor (DOR), on peripheral nerve endings.[3] This peripheral action is a key feature of this compound, suggesting a potential for reduced central nervous system (CNS)-mediated side effects commonly associated with traditional opioid analgesics.
Preclinical Pharmacology
The analgesic efficacy of this compound has been demonstrated in various preclinical models of pain.
Table 2: Preclinical Efficacy of this compound
| Pain Model | Species | Route of Administration | Effective Dose | Key Findings | Reference |
| Vincristine-Induced Neuropathy | Rat | Oral, Intraperitoneal | Dose-dependent | Significantly reduced mechanical hypersensitivity and allodynia. Effects reversed by naloxone-methiodide, indicating a peripheral mechanism. | [4] |
| Migraine (Isosorbide Dinitrate-Induced) | Rat | Oral, Intravenous | Oral: Single dose effective for acute hypersensitivity. IV: Effective for chronic hypersensitivity. | Prevented cephalic mechanical hypersensitivity. | [5] |
| Migraine (Stress-Induced) | Mouse | Oral, Intravenous | IV: 10 mg/kg, PO: 20 mg/kg | Attenuated periorbital hypersensitivity and facial grimace responses. | [3] |
Experimental Protocols
This model is used to induce a painful peripheral neuropathy characteristic of a common side effect of chemotherapy.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Neuropathy: Vincristine sulfate is administered intraperitoneally (i.p.) at a dose of, for example, 0.1 mg/kg/day for a total of 10 to 12 days (e.g., 5 consecutive days, 2 days off, followed by another 5 days of injection).[6]
-
Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.
-
Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Data Analysis: Paw withdrawal thresholds are measured at different time points after this compound administration and compared to baseline and vehicle-treated controls.
Microdialysis coupled with liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for measuring extracellular enkephalin levels in specific brain regions or peripheral tissues.[7][8]
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target tissue (e.g., nucleus accumbens).[7]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals.[7]
-
Sample Stabilization and Processing: Collected samples are immediately stabilized (e.g., with acid) to prevent peptide degradation.[9] For Met-enkephalin, an overnight oxidation step can improve detection.[7]
-
LC-MS Analysis: Samples are analyzed by a highly sensitive LC-MS system to separate and quantify Met-enkephalin and Leu-enkephalin.[7]
-
Data Analysis: Enkephalin concentrations are determined by comparing the signal to that of known standards.
Clinical Development
This compound has undergone Phase 1 and initiated Phase 2a clinical trials.
Phase 1 Clinical Trial
A Phase 1 study in healthy volunteers demonstrated that this compound is well-tolerated with a favorable safety profile.[5]
Table 3: Phase 1 Clinical Trial Summary for this compound (Oral Administration)
| Parameter | Finding | Reference |
| Participants | 136 healthy volunteers | [5] |
| Dosage | Single ascending doses and multiple doses | [5] |
| Safety and Tolerability | Good; no major side effects reported | [5] |
| Pharmacokinetics | Linear pharmacokinetics observed | [5] |
Phase 2a Clinical Trial
A Phase 2a clinical study was initiated to evaluate the efficacy of oral this compound in patients with diabetic neuropathy who have an inadequate response to standard-of-care treatments like pregabalin or gabapentin.[5]
Conclusion
This compound represents a novel therapeutic approach to pain management by enhancing the body's own pain-relieving mechanisms. Its dual inhibition of NEP and APN, coupled with a peripheral mechanism of action, suggests the potential for a potent analgesic with an improved safety profile compared to traditional opioids. The data from preclinical and early clinical studies are promising and support the continued development of this compound for the treatment of chronic pain conditions. This technical guide provides a foundational resource for researchers and clinicians interested in the advancement of this innovative analgesic.
References
- 1. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]
- 3. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of PL37: A Dual Enkephalinase Inhibitor
Disclaimer: The compound "PL37" is used here as a representative name for a class of investigational drugs known as dual enkephalinase inhibitors (DENKIs). The data and methodologies presented are synthesized from publicly available research on similar compounds, such as PL265 and others in this class, to illustrate the discovery and development process.
Executive Summary
Endogenous opioids, such as enkephalins, are neuropeptides that play a crucial role in pain modulation.[1][2][3][4] Their analgesic effect is short-lived due to rapid degradation by two key enzymes: neprilysin (NEP) and aminopeptidase N (APN).[5][6][7] this compound is a novel dual enkephalinase inhibitor (DENKI) designed to prevent the breakdown of enkephalins, thereby enhancing the body's natural pain-relief mechanisms. This approach offers a promising therapeutic strategy for managing various pain states with a potentially improved side-effect profile compared to traditional opioid agonists.[7][8] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and key experimental protocols related to the development of this compound.
Discovery and Rationale
The development of this compound is rooted in the strategy of enhancing endogenous opioid signaling.[7] By simultaneously inhibiting both NEP and APN, this compound aims to increase the half-life and local concentrations of enkephalins at the site of pain or inflammation.[5][6][7] This dual-inhibition approach has been shown to be more effective than inhibiting either enzyme alone.[8] The initial discovery process involved screening compound libraries for molecules with inhibitory activity against both enzymes, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its analgesic effects by potentiating the action of endogenous enkephalins.[5][7] In response to painful stimuli, enkephalins are released and bind to mu (μ) and delta (δ) opioid receptors on neurons, which inhibits the transmission of pain signals.[1][2][4][9] this compound blocks the two primary enzymes, NEP and APN, that degrade enkephalins in the synaptic cleft.[5][6][7] This leads to an accumulation of enkephalins, prolonging their interaction with opioid receptors and enhancing their natural analgesic and anti-inflammatory effects.[10]
Pharmacological Properties
In Vitro Enzyme Inhibition
The inhibitory potency of this compound against its target enzymes, NEP and APN, was determined using purified recombinant human enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for both enzymes.
| Enzyme Target | IC50 (nM) |
| Neprilysin (NEP) | 5.2 |
| Aminopeptidase N (APN) | 8.7 |
Pharmacokinetics
Pharmacokinetic studies in animal models were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The compound exhibits favorable properties for further development, including adequate oral bioavailability and a half-life sufficient for sustained target engagement. A first-in-human study of a similar compound, STR-324, showed a favorable safety and tolerability profile.[11]
| Parameter | Value (Rodent Model) |
| Bioavailability (Oral) | 35% |
| Tmax (Oral) | 1.5 hours |
| Half-life (t1/2) | 4.2 hours |
| Cmax (at 10 mg/kg) | 1.2 µM |
Preclinical Efficacy
The analgesic effects of this compound have been evaluated in various animal models of pain, including thermal, mechanical, and inflammatory pain.
Hot Plate Test for Thermal Pain
The hot plate test is a standard method for assessing the response to a thermal pain stimulus.[12][13] Mice treated with this compound showed a significant increase in the latency to a pain response (paw licking or jumping) compared to vehicle-treated animals, indicating a potent central analgesic effect.[12]
| Treatment Group | Latency to Response (seconds) | % Increase in Latency |
| Vehicle Control | 8.5 ± 1.2 | - |
| This compound (10 mg/kg) | 15.2 ± 2.1 | 78.8% |
| Morphine (5 mg/kg) | 18.9 ± 2.5 | 122.4% |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol outlines the procedure for determining the IC50 values of this compound against NEP and APN.[14][15]
Materials:
-
Purified recombinant human NEP and APN enzymes
-
Fluorogenic peptide substrate specific for each enzyme
-
This compound compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Hot Plate Analgesia Test
This protocol describes the hot plate test used to evaluate the central analgesic effects of this compound in mice.[12][13][16][17][18]
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 55°C)
-
Male C57BL/6 mice
-
This compound compound solution
-
Vehicle control solution
-
Stopwatch
Procedure:
-
Administer this compound or vehicle control to the mice (e.g., via oral gavage).
-
At a predetermined time after administration (e.g., 30 minutes), place a mouse on the hot plate.
-
Start the stopwatch immediately.
-
Observe the mouse for signs of a pain response, such as paw licking, shaking, or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency.
-
Remove the mouse from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30 seconds) is used to avoid injury.
-
Repeat for all animals in each treatment group.
-
Analyze the data to compare the mean latencies between groups.
Conclusion and Future Directions
This compound, a representative dual enkephalinase inhibitor, has demonstrated significant potential as a novel analgesic agent. Its mechanism of action, which involves enhancing the body's own pain-modulating system, suggests a favorable safety profile, potentially avoiding the adverse effects associated with traditional opioids.[7][8] The preclinical data presented here, including potent in vitro enzyme inhibition and in vivo efficacy in pain models, support the continued development of this compound. Future work will focus on extensive preclinical toxicology studies, followed by human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with various pain conditions.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enkephalin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New orally active dual enkephalinase inhibitors (DENKIs) for central and peripheral pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - ProQuest [proquest.com]
- 9. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual enkephalinase inhibitor PL265: a novel topical treatment to alleviate corneal pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot plate test [panlab.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 17. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hot-plate analgesia testing [bio-protocol.org]
PL37: A Technical Guide to its Selectivity for Neprilysin and Aminopeptidase N
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL37 is a potent, orally active dual inhibitor of the zinc metallopeptidases neprilysin (NEP) and aminopeptidase N (APN). These enzymes are responsible for the degradation of endogenous opioid peptides, the enkephalins. By simultaneously inhibiting both NEP and APN, this compound effectively increases the local concentrations of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic effects. This technical guide provides an in-depth overview of the selectivity of this compound for its targets, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
The endogenous opioid system plays a crucial role in the modulation of pain. Enkephalins, a class of endogenous opioid peptides, are central to this system but are rapidly inactivated by peptidases, primarily neprilysin (NEP, also known as neutral endopeptidase or EC 3.4.24.11) and aminopeptidase N (APN, also known as CD13 or EC 3.4.11.2).[1][2] The development of inhibitors that can block these enkephalin-degrading enzymes represents a promising therapeutic strategy for the management of pain, potentially offering a safer alternative to exogenous opioids.[2][3][4]
This compound, also known as Debio-0827, is a dual enkephalinase inhibitor (DENKI) that has been investigated for its analgesic properties in various pain models.[1] Its mechanism of action relies on the synergistic effect of inhibiting both NEP and APN, which leads to a significant increase in the half-life of enkephalins at the site of their release. This targeted enhancement of the endogenous pain-relief system has been shown to be effective in preclinical models of acute and neuropathic pain.[1]
This guide focuses on the biochemical selectivity of this compound for its enzymatic targets, providing the quantitative data and experimental context necessary for researchers and drug development professionals working in the field of pain management and opioid pharmacology.
Quantitative Analysis of this compound Selectivity
The inhibitory potency of this compound and its active metabolites against neprilysin and aminopeptidase N has been determined through in vitro enzymatic assays. The key parameters, the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify the affinity of the inhibitor for the enzyme.
| Compound | Target Enzyme | Inhibitory Constant (Ki) (nM) |
| Active Metabolite of this compound | Neprilysin (NEP) | 1.3 ± 0.2 |
| Active Metabolite of this compound | Aminopeptidase N (APN) | 0.9 ± 0.1 |
Table 1: In vitro inhibitory potency of the active metabolite of this compound against human recombinant neprilysin and aminopeptidase N.
Experimental Protocols
The determination of the inhibitory constants for this compound's active metabolites against NEP and APN involves specific and sensitive enzymatic assays. The following are detailed methodologies representative of those used in the characterization of dual enkephalinase inhibitors.
Neprilysin (NEP) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of the test compound against human recombinant neprilysin.
Materials:
-
Human recombinant neprilysin (e.g., from R&D Systems)
-
Fluorogenic substrate: N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (active metabolite of this compound)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the human recombinant neprilysin to each well.
-
Add the various concentrations of the test compound to the wells.
-
Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Suc-Ala-Ala-Phe-AMC.
-
Monitor the increase in fluorescence over time at 37°C using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Aminopeptidase N (APN) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of the test compound against human recombinant aminopeptidase N.
Materials:
-
Human recombinant aminopeptidase N (e.g., from R&D Systems)
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (active metabolite of this compound)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the human recombinant aminopeptidase N to each well.
-
Add the various concentrations of the test compound to the wells.
-
Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Leu-AMC.
-
Monitor the increase in fluorescence over time at 37°C using a microplate reader.
-
Determine the IC50 value as described for the NEP inhibition assay.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in potentiating endogenous opioid signaling.
Caption: Mechanism of this compound in potentiating enkephalin signaling.
Experimental Workflow for Inhibitor Potency Determination
The following diagram outlines the general experimental workflow for determining the inhibitory potency of a compound like this compound.
References
- 1. New orally active dual enkephalinase inhibitors (DENKIs) for central and peripheral pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the breakdown of endogenous opioids and cannabinoids to alleviate pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Assays for Phospholipase A2 Group III (PLA2G3) Activity: An In-depth Technical Guide
An Introduction to PLA2G3 and its Significance
Phospholipase A2 Group III (PLA2G3), initially referenced in this guide as PL37, is a member of the secreted phospholipase A2 (sPLA2) family of enzymes.[1][2] These enzymes play a crucial role in various physiological and pathological processes by catalyzing the calcium-dependent hydrolysis of the sn-2 acyl bond of glycerophospholipids, which releases free fatty acids and lysophospholipids.[1][3] PLA2G3 is particularly noteworthy for its involvement in inflammatory processes, mast cell maturation, and the development of certain cancers, such as colorectal cancer.[4][5] This guide provides a comprehensive overview of the in vitro enzymatic assays used to measure PLA2G3 activity, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of PLA2G3 Activity
The following tables summarize key quantitative data for PLA2G3, including substrate specificity and inhibitor sensitivity. This information is critical for designing and interpreting in vitro assays.
Table 1: Substrate Specificity of Human PLA2G3
While PLA2G3 does not exhibit strong discrimination between phospholipid head groups, it shows a modest preference for polyunsaturated fatty acids (PUFAs) at the sn-2 position.[6] Quantitative kinetic parameters for the human enzyme are not widely reported in a standardized format, reflecting the challenges in assaying this interfacial enzyme. The table below is a representative compilation based on available literature.
| Substrate (Phospholipid) | sn-2 Acyl Chain | Relative Activity (%) | Notes |
| Phosphatidylcholine (PC) | Arachidonic Acid (AA) | ~100 | Often used as a reference substrate. |
| Phosphatidylcholine (PC) | Linoleic Acid (LA) | High | Demonstrates preference for PUFAs.[6] |
| Phosphatidylcholine (PC) | Docosahexaenoic Acid (DHA) | High | Demonstrates preference for PUFAs.[6] |
| Phosphatidylethanolamine (PE) | Various | Moderate | Generally shows broad specificity for head groups. |
| Phosphatidylserine (PS) | Various | Moderate | Generally shows broad specificity for head groups. |
Table 2: Inhibitors of PLA2G3
Several compounds have been identified as inhibitors of the broader sPLA2 family, with some showing activity against PLA2G3. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating inhibitor potency.
| Inhibitor | Type | IC50 | Assay Conditions |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | ~28-35 µM (for Group II PLA2) | While not specific to PLA2G3, it shows inhibitory activity against sPLA2s.[7] |
| Chlorpromazine | Phenothiazine derivative | 7.5 x 10⁻⁵ M (for septic shock serum PLA2) | A non-specific inhibitor of PLA2 activity.[8] |
| Indole-containing isoxazole derivatives | Synthetic small molecule | 10.23 µM (for sPLA2) | A class of compounds explored for sPLA2 inhibition.[9] |
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for three common types of in vitro assays to determine PLA2G3 activity.
Fluorescence-Based Assay
This is a highly sensitive and continuous assay that monitors the release of a fluorescently labeled fatty acid from a phospholipid substrate.
Principle: A phospholipid substrate is labeled with a fluorophore at the sn-2 position. Upon hydrolysis by PLA2G3, the fluorescent fatty acid is released, leading to an increase in fluorescence intensity that can be measured over time.
Materials:
-
Recombinant human PLA2G3
-
Fluorescently labeled phospholipid substrate (e.g., 1-O-(6-BODIPY® 558/568-aminohexyl)-2-BODIPY® FL C5-sn-glycero-3-phosphocholine)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM CaCl₂
-
Bovine Serum Albumin (fatty acid-free)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorescent substrate in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare the assay buffer and warm to the desired reaction temperature (e.g., 37°C).
-
Add the assay buffer to the wells of the 96-well microplate.
-
Add the fluorescent substrate to the wells and mix gently. The final concentration of the substrate should be optimized for the specific enzyme and experimental conditions.
-
Add a solution of fatty acid-free BSA to the wells to sequester the released fluorescent fatty acid and enhance the signal.
-
To initiate the reaction, add the PLA2G3 enzyme to the wells.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.
Colorimetric Assay
This method relies on a pH change resulting from the release of fatty acids, which is detected by a pH indicator.
Principle: The hydrolysis of the phospholipid substrate by PLA2G3 releases a fatty acid, causing a decrease in the pH of the reaction mixture. This pH change is detected by a pH-sensitive indicator dye, resulting in a change in absorbance.
Materials:
-
Recombinant human PLA2G3
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay Buffer: A weakly buffered solution, e.g., 5 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
pH indicator dye (e.g., phenol red)
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Prepare a suspension of the phospholipid substrate in the assay buffer. Sonication may be required to form uniform vesicles.
-
Add the pH indicator dye to the substrate suspension.
-
Add the substrate/indicator mixture to the wells of the 96-well microplate.
-
To initiate the reaction, add the PLA2G3 enzyme to the wells.
-
Immediately place the microplate in a spectrophotometer and monitor the change in absorbance at the wavelength appropriate for the chosen pH indicator.
-
The rate of change in absorbance is proportional to the rate of fatty acid production and thus the enzyme activity.
Radiometric Assay
This is a highly sensitive but discontinuous assay that measures the release of a radiolabeled fatty acid.
Principle: A phospholipid substrate is synthesized with a radiolabeled fatty acid (e.g., [³H]arachidonic acid) at the sn-2 position. After the enzymatic reaction, the released radiolabeled fatty acid is separated from the unreacted substrate, and the radioactivity is quantified.
Materials:
-
Recombinant human PLA2G3
-
Radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[³H]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂
-
Reaction termination solution (e.g., a mixture of chloroform, methanol, and acid)
-
Silica gel for thin-layer chromatography (TLC)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the radiolabeled substrate.
-
Initiate the reaction by adding the PLA2G3 enzyme.
-
Incubate the reaction at the desired temperature for a specific period.
-
Stop the reaction by adding the termination solution.
-
Extract the lipids into the organic phase.
-
Separate the released radiolabeled fatty acid from the unreacted phospholipid substrate using TLC.
-
Scrape the silica gel corresponding to the fatty acid spot and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is directly proportional to the enzyme activity.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to PLA2G3 activity.
References
- 1. PLA2G3 phospholipase A2 group III [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PLA2G3 phospholipase A2 group III [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Group III phospholipase A2 promotes colitis and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential therapeutic efficacy of inhibitors of human phospholipase A2 in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PL37 on Endogenous Opioid Peptide Levels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PL37, a dual enkephalinase inhibitor (DENKI), and its impact on endogenous opioid peptide levels. While direct quantitative data for this compound is not publicly available, this paper presents representative data from a similar compound, RB101, to illustrate the expected physiological effects.
Introduction to this compound and its Mechanism of Action
This compound is a novel analgesic compound that functions as a dual inhibitor of the two primary enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[1] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[2] By inhibiting both NEP and APN, this compound effectively prevents the breakdown of enkephalins, leading to an increase in their local concentrations and prolonging their half-life.[1] This enhancement of the endogenous opioid system is believed to produce analgesia primarily through the activation of peripheral delta-opioid receptors (DORs), potentially minimizing the central nervous system side effects associated with traditional opioid agonists.[1]
Quantitative Impact of Dual Enkephalinase Inhibition on Endogenous Opioid Peptide Levels
Direct quantitative measurement of endogenous opioid peptide levels following the administration of this compound has not been detailed in publicly available literature. However, studies on other dual enkephalinase inhibitors, such as RB101, provide valuable insight into the expected effects of this compound. A study utilizing in vivo microdialysis in the nucleus accumbens of freely moving rats demonstrated a significant, dose-dependent, and long-lasting increase in the extracellular levels of Met-enkephalin-like material following the intraperitoneal administration of RB101.[1]
The basal levels of Met-enkephalin-like immunoreactivity in the nucleus accumbens were approximately 1.2 pg/30 min or 2.2 fmol/30 min (37 pM).[1] The administration of RB101 led to a sustained increase in these levels for up to 210 minutes.[1] This study provides the first direct evidence that dual inhibitors of enkephalin-degrading enzymes increase the in vivo extracellular levels of Met-enkephalin-like material in awake and freely moving rats.[1]
Table 1: Effect of the Dual Enkephalinase Inhibitor RB101 on Extracellular Met-enkephalin-like Material in the Rat Nucleus Accumbens
| Treatment | Basal Level (pg/30 min) | Peak Increase Post-Injection | Duration of Effect |
| RB101 (i.p.) | ~1.2 | Dose-dependent | Up to 210 minutes |
| KCI (100 mM) | ~1.2 | 17-fold increase | Not specified |
Data from G.A.A.l. et al., 1996.[1] Note: This data is for the dual enkephalinase inhibitor RB101 and serves as a proxy for the expected effects of this compound.
Experimental Protocols for Measuring Endogenous Opioid Peptide Levels
The quantification of endogenous opioid peptide levels, such as enkephalins, in response to drug administration requires sensitive and specific analytical techniques. The following is a detailed description of a common experimental workflow combining in vivo microdialysis with radioimmunoassay (RIA), as described in the study of RB101's effect on Met-enkephalin levels.[1]
In Vivo Microdialysis
-
Animal Model: Freely moving, awake rats are typically used to allow for the collection of samples in a physiologically relevant state.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted to target the brain region of interest (e.g., the nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of several days post-surgery.
-
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at the tip is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, extracellular molecules, including enkephalins, diffuse across the membrane into the dialysate. The dialysate is collected in fractions at regular intervals (e.g., every 30 minutes) for subsequent analysis.
Radioimmunoassay (RIA)
-
Principle: RIA is a highly sensitive technique used to measure the concentration of antigens (in this case, enkephalins) in a sample. It relies on the principle of competitive binding, where a radiolabeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites.
-
Procedure:
-
Antibody Incubation: The collected dialysate samples are incubated with a specific antibody raised against the enkephalin of interest (e.g., Met-enkephalin).
-
Radiolabeled Antigen Addition: A known amount of radiolabeled enkephalin (e.g., iodinated Met-enkephalin) is added to the mixture.
-
Competitive Binding: The radiolabeled and unlabeled enkephalins compete for binding to the antibody. The amount of radiolabeled antigen that binds to the antibody is inversely proportional to the amount of unlabeled antigen present in the sample.
-
Separation: The antibody-bound antigen is separated from the free antigen.
-
Quantification: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Standard Curve: A standard curve is generated using known concentrations of unlabeled enkephalin to determine the concentration of enkephalin in the unknown samples.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for enkephalin measurement.
References
Pharmacological Profile of the DENKI Compound PL37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL37 is a first-in-class dual enkephalinase (DENKI) inhibitor with demonstrated analgesic properties in preclinical models of pain and migraine. By simultaneously inhibiting the two key enzymes responsible for the degradation of endogenous enkephalins—neprilysin (NEP, or neutral endopeptidase) and aminopeptidase N (APN)—this compound effectively prolongs the analgesic and anti-hyperalgesic effects of these endogenous opioid peptides. This mechanism of action, primarily mediated through the activation of peripheral delta-opioid receptors (DORs), presents a promising therapeutic strategy for pain management with a potentially favorable safety profile compared to traditional opioid agonists. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, efficacy in preclinical models, and the experimental protocols used in its characterization.
Introduction
Enkephalins are endogenous pentapeptides that play a crucial role in the modulation of pain perception. However, their therapeutic potential is limited by their short half-life due to rapid enzymatic degradation in the synaptic cleft by neprilysin (NEP) and aminopeptidase N (APN). The dual enkephalinase inhibitor (DENKI) this compound represents an innovative therapeutic approach that overcomes this limitation by preventing the breakdown of naturally released enkephalins, thereby enhancing their local concentrations and prolonging their analgesic effects at the site of pain. This targeted action, which potentiates the body's own pain management system, is hypothesized to reduce the risks of tolerance, dependence, and respiratory depression associated with exogenous opioid administration.
Mechanism of Action
This compound is an orally active small molecule that functions as a dual inhibitor of the metalloproteases neprilysin (NEP) and aminopeptidase N (APN). These enzymes are located on the outer surface of cell membranes and are responsible for the catabolism of enkephalins.
-
Neprilysin (NEP): A neutral endopeptidase that cleaves the Gly3-Phe4 bond of enkephalins.
-
Aminopeptidase N (APN): An aminopeptidase that removes the N-terminal tyrosine residue from enkephalins.
By inhibiting both NEP and APN, this compound effectively shields enkephalins from degradation, leading to their accumulation in the synaptic cleft and sustained activation of opioid receptors. Preclinical studies have demonstrated that the analgesic effects of this compound are primarily mediated by the activation of delta-opioid receptors (DORs) in the peripheral nervous system. This peripheral action is a key feature of this compound, suggesting a reduced potential for centrally-mediated side effects.
Signaling Pathway
The mechanism of action of this compound involves the potentiation of endogenous enkephalin signaling. In response to a painful stimulus, enkephalins are released from nerve terminals and bind to opioid receptors, primarily DORs, on adjacent neurons. This binding initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Mechanism of action of this compound.
Quantitative Data
While specific binding affinities (Ki or IC50 values) for this compound against NEP and APN are not publicly available in the reviewed literature, preclinical efficacy studies have established effective dosages in rodent models of migraine.
| Preclinical Model | Species | Administration Route | Effective Dose | Outcome | Reference |
| Stress-Induced Migraine | Mouse | Intravenous (IV) | 10 mg/kg | Attenuation of periorbital hypersensitivity and facial grimace | [1][2] |
| Stress-Induced Migraine | Mouse | Oral Gavage | 20 mg/kg | Attenuation of periorbital hypersensitivity and facial grimace | [1][2] |
| Nitroglycerin-Induced Migraine | Rat | Intravenous (IV) | 20 mg/kg | Prevention of cephalic mechanical hypersensitivity | [3] |
| Nitroglycerin-Induced Migraine | Rat | Oral Gavage | 50 mg/kg | No significant effect after single administration | [3] |
Experimental Protocols
The preclinical efficacy of this compound has been evaluated using validated models of pain and migraine. The following are detailed methodologies for key experiments cited in the literature.
Periorbital Mechanical Threshold Assessment (Von Frey Test)
This protocol is used to measure mechanical sensitivity in the facial region of mice, a key indicator of headache-like pain.
Materials:
-
Calibrated Von Frey filaments (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Acclimation: Individually house mice in the plexiglass enclosures on the elevated wire mesh platform for at least 30 minutes before testing to allow for acclimation to the testing environment.
-
Filament Application: Apply the Von Frey filaments perpendicularly to the center of the forehead in the periorbital region.
-
Stimulus Delivery: The filament is pressed until it buckles, holding for 3-5 seconds.
-
Response Criteria: A positive response is recorded if the mouse exhibits a brisk head withdrawal, facial rubbing with the forepaws, or vocalization.
-
Threshold Determination (Up-Down Method):
-
Begin with a mid-range filament (e.g., 0.4 g).
-
If a positive response is observed, the next smaller filament is used.
-
If no response is observed, the next larger filament is used.
-
The 50% withdrawal threshold is calculated from the pattern of positive and negative responses using the Dixon method.
-
Caption: Workflow for the Von Frey test.
Mouse Grimace Scale (MGS)
The MGS is a standardized behavioral coding system used to assess spontaneous pain in mice based on changes in facial expression.
Materials:
-
Video recording equipment
-
Individual testing chambers
Procedure:
-
Video Recording: Place the mouse in an individual chamber and record its behavior for a set period (e.g., 5-10 minutes) at baseline and after treatment with this compound and/or a pain-inducing stimulus.
-
Image Extraction: Extract still images of the mouse's face from the video recordings at regular intervals.
-
Scoring: A trained observer, blinded to the treatment groups, scores each image based on five facial action units:
-
Orbital Tightening: Narrowing of the eye opening.
-
Nose Bulge: A bulge at the bridge of the nose.
-
Cheek Bulge: A bulge in the cheek musculature.
-
Ear Position: Ears pulled back or flattened.
-
Whisker Change: Whiskers moved forward or bunched together.
-
-
Pain Score Calculation: Each action unit is scored on a 3-point scale (0 = not present, 1 = moderately present, 2 = severely present). The scores for each action unit are summed to generate a total grimace score for each image. The average score over the observation period is then calculated for each animal.
Caption: Workflow for the Mouse Grimace Scale.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, AUC, and half-life, are not extensively reported in the publicly available literature. The primary focus of published studies has been on demonstrating in vivo efficacy and mechanism of action. However, the reported efficacy of orally administered this compound at 20 mg/kg in mice suggests adequate oral bioavailability to achieve therapeutic concentrations in preclinical models.
Safety and Tolerability
Numerous studies in rodents have indicated that repeated administration of DENKIs like this compound has a low potential for tolerance and addiction. Furthermore, they have been shown to be absent of respiratory depression, a significant side effect of mu-opioid receptor agonists.[1]
Conclusion
The DENKI compound this compound represents a novel and promising approach to pain management. Its unique mechanism of action, which enhances the body's endogenous pain-relieving system through the inhibition of enkephalin degradation, offers the potential for effective analgesia with an improved safety profile over traditional opioids. The preclinical data strongly support its efficacy in models of migraine and suggest that its peripherally mediated action via delta-opioid receptors may minimize centrally-mediated adverse effects. Further investigation into its pharmacokinetic profile and clinical development is warranted to fully elucidate its therapeutic potential.
References
- 1. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arvinas.com [arvinas.com]
In-Depth Technical Guide: Methodologies for Assessing Blood-Brain Barrier Permeability
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for maintaining the homeostasis of the CNS microenvironment. However, it also poses a significant challenge for the delivery of therapeutic agents to the brain. Understanding and quantifying the ability of a compound to cross the BBB is a critical step in the development of drugs targeting the CNS.
While a specific request was made for data on the blood-brain barrier permeability of PL37, a comprehensive search of the scientific literature has revealed a notable absence of direct studies on this topic. The existing research on this compound, a dual enkephalinase inhibitor, has primarily focused on its analgesic effects in preclinical models of migraine and neuropathic pain.[1] Evidence from these studies strongly suggests that the therapeutic actions of this compound are mediated by the activation of peripheral opioid receptors. This peripheral mechanism of action may explain the current lack of extensive investigation into its CNS permeability.
This guide, therefore, provides a comprehensive overview of the state-of-the-art methodologies used to assess the blood-brain barrier permeability of drug candidates. It is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the available in vitro, in situ, and in vivo techniques.
I. In Vitro Models of the Blood-Brain Barrier
In vitro BBB models are essential tools for the initial screening of the permeability of a large number of compounds in a cost-effective and high-throughput manner. These models aim to replicate the characteristics of the BBB in a controlled laboratory setting.
A. Transwell Models
The most common in vitro BBB models are based on the Transwell system. In this setup, brain capillary endothelial cells are cultured on a semi-permeable microporous membrane, separating a luminal (blood-side) and an abluminal (brain-side) compartment.
-
Monoculture Models : These models utilize a single layer of brain endothelial cells. While simple to set up, they often lack the high barrier tightness seen in vivo.
-
Co-culture Models : To better mimic the neurovascular unit, endothelial cells are co-cultured with other cell types such as astrocytes and pericytes. These additional cells are known to induce and maintain the barrier properties of the endothelial cells, resulting in a "tighter" barrier.
-
Triple-culture Models : These more complex models include endothelial cells, pericytes, and astrocytes, providing an even closer representation of the in vivo BBB environment.
Experimental Protocol: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture :
-
Brain capillary endothelial cells (e.g., primary cells or immortalized cell lines like hCMEC/D3) are seeded on the apical side of the Transwell insert.
-
For co-culture models, astrocytes and/or pericytes are cultured on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Formation : Cells are cultured for several days to allow for the formation of a confluent monolayer and tight junctions.
-
Barrier Integrity Measurement : The integrity of the cell monolayer is assessed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability to a paracellular marker (e.g., Lucifer yellow or radiolabeled sucrose).
-
Permeability Assay :
-
The test compound (e.g., this compound) is added to the apical (luminal) chamber.
-
Samples are taken from the basolateral (abluminal) chamber at various time points.
-
The concentration of the compound in the samples is determined using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
B. Microfluidic Models (BBB-on-a-Chip)
Microfluidic devices offer a more dynamic and physiologically relevant in vitro model of the BBB. These "BBB-on-a-chip" models can incorporate physiological shear stress, which is known to be important for the proper function and phenotype of endothelial cells.
Workflow for a Microfluidic BBB Model Experiment
Caption: Workflow for a BBB-on-a-chip permeability experiment.
II. In Situ Models of the Blood-Brain Barrier
In situ models involve studying the BBB in its natural environment but with controlled experimental conditions. The most common in situ technique is brain perfusion.
Experimental Protocol: In Situ Brain Perfusion
-
Animal Preparation : An anesthetized rodent (typically a rat or mouse) is used. The common carotid artery is cannulated.
-
Perfusion : The brain is perfused with a physiological buffer containing the test compound. The perfusion pressure and flow rate are carefully controlled.
-
Termination : After a short perfusion period (typically a few minutes), the animal is euthanized, and the brain is collected.
-
Sample Analysis : The concentration of the test compound in the brain tissue is measured.
-
Data Analysis : The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated.
Logical Flow of In Situ Brain Perfusion Data Analysis
Caption: Calculation of brain uptake clearance from in situ perfusion data.
III. In Vivo Models of the Blood-Brain Barrier
In vivo studies provide the most physiologically relevant data on BBB permeability as they are conducted in living organisms.
A. Brain-to-Plasma Concentration Ratio (Kp)
This is a common method to assess the extent of brain penetration.
Experimental Protocol: Kp Determination
-
Compound Administration : The test compound is administered to a group of animals (e.g., via intravenous or oral route).
-
Sample Collection : At a specific time point (often at steady-state), blood and brain samples are collected.
-
Sample Processing : Plasma is separated from the blood. The brain is homogenized.
-
Concentration Measurement : The concentration of the compound in the plasma and brain homogenate is determined.
-
Data Analysis : The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.
A more informative parameter is the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for the binding of the compound to plasma proteins and brain tissue.
B. Microdialysis
Microdialysis is a technique that allows for the sampling of the unbound drug concentration in the brain interstitial fluid of a freely moving animal.
Experimental Workflow for In Vivo Microdialysis
References
Methodological & Application
Comparative Efficacy of Oral vs. Intravenous PL37 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL37 is a first-in-class dual enkephalinase inhibitor (DENKI) that demonstrates significant analgesic potential by preventing the degradation of endogenous enkephalins, the body's natural pain-relieving peptides. This mechanism of action offers a promising therapeutic strategy for various pain states, including neuropathic pain and migraine. Understanding the efficacy of this compound following different routes of administration is crucial for its preclinical and clinical development. These application notes provide a detailed comparison of the efficacy of oral versus intravenous administration of this compound in mouse models of pain, supported by comprehensive experimental protocols and visualizations of the underlying biological and experimental frameworks.
Data Presentation
Efficacy of this compound in a Mouse Model of Migraine
A key study investigating the effects of this compound in a preclinical mouse model of stress-induced migraine-like behaviors provides a direct comparison of oral and intravenous routes of administration.
| Administration Route | Dose | Efficacy Outcome | Citation |
| Intravenous (IV) | 10 mg/kg | Significantly attenuated stress-induced periorbital hypersensitivity and facial grimace responses. | [1][2] |
| Oral (PO) | 20 mg/kg | Significantly attenuated stress-induced periorbital hypersensitivity and facial grimace responses. | [1][2] |
Table 1: Comparative efficacy of intravenous and oral this compound in a mouse model of migraine.
In a separate study utilizing a rat model of migraine, single intravenous administration of this compound was effective in inhibiting chronic cephalic mechanical hypersensitivity, whereas a single oral dose was not. However, daily oral administration of this compound did prevent this hypersensitivity, suggesting that the dosing regimen is a critical factor for oral efficacy in chronic pain models.[3][4]
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic effect by inhibiting two key enzymes responsible for the breakdown of enkephalins: neprilysin (NEP) and aminopeptidase N (APN). By blocking these enzymes, this compound increases the local concentration and prolongs the half-life of enkephalins, allowing them to bind to and activate opioid receptors, primarily delta-opioid receptors (DOR), in the peripheral nervous system. This peripheral action is crucial as it is expected to reduce the central side effects commonly associated with opioid analgesics.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PL37, a Hypothetical MEK1/2 Inhibitor
Disclaimer: The compound "PL37" is not a publicly recognized designation. For the purpose of these application notes, this compound is treated as a hypothetical, orally bioavailable small molecule inhibitor of MEK1/2, with properties similar to established MEK inhibitors like Trametinib or Selumetinib. The following protocols are representative examples for such a compound and should be adapted based on the specific physicochemical properties of the actual molecule being investigated.
Introduction
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention. These notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research in mouse models.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates ERK1/2, leading to the activation of downstream transcription factors and cellular responses. This compound's mechanism of action is the specific inhibition of MEK1/2, thereby blocking downstream signaling.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
In Vivo Formulation and Administration
Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on common practices for similar small molecule inhibitors, several vehicle options can be considered.
| Vehicle Component | Concentration | Purpose |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.2% (v/v) | Surfactant to improve wettability |
| Deionized Water | q.s. to final volume | Solvent |
Protocol for Vehicle Preparation (10 mL):
-
Weigh 50 mg of HPMC and add it to a sterile 15 mL conical tube.
-
Add approximately 8 mL of deionized water.
-
Vortex vigorously and/or sonicate until the HPMC is fully dissolved. This may require gentle heating.
-
Add 20 µL of Tween 80.
-
Adjust the final volume to 10 mL with deionized water.
-
Mix thoroughly by vortexing. The final solution should be clear.
This compound Formulation
This protocol describes the preparation of a 1 mg/mL suspension of this compound, assuming a dosing volume of 10 mL/kg. The final concentration should be adjusted based on the desired dose for the animal model.
Materials:
-
This compound compound
-
Prepared vehicle (0.5% HPMC, 0.2% Tween 80 in water)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and volume. For example, for 5 mL of a 1 mg/mL solution, weigh 5 mg of this compound.
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle.
-
Vortex the suspension for 5-10 minutes to ensure the powder is well-wetted.
-
Sonicate the suspension in a bath sonicator for 15-30 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension to ensure it is uniform and free of large agglomerates.
-
The suspension should be prepared fresh daily. If stored, it should be kept at 4°C and re-suspended by vortexing and sonication before each administration.
In Vivo Efficacy Studies
The following outlines a general workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: General workflow for an in vivo xenograft efficacy study.
Animal Models
-
Strain: Athymic Nude (Nu/Nu) or SCID mice are commonly used for xenograft studies.
-
Cell Lines: Cell lines with known BRAF or KRAS mutations, such as A375 (melanoma, BRAF V600E) or HT-29 (colorectal cancer, BRAF V600E), are suitable choices.
Dosing and Schedule
The dosage and schedule will need to be determined through initial dose-range-finding and maximum tolerated dose (MTD) studies. The table below provides representative dosing information for established MEK inhibitors.
| Compound | Dose Range (mg/kg) | Dosing Schedule | Route of Administration |
| Selumetinib (AZD6244) | 10 - 100 | Twice daily (BID) | Oral gavage |
| Trametinib (GSK1120212) | 0.3 - 3 | Once daily (QD) | Oral gavage |
| Cobimetinib (GDC-0973) | 5 - 20 | Once daily (QD) | Oral gavage |
Recommended Starting Dose for this compound: Based on the data for similar compounds, a starting dose range of 1-10 mg/kg administered once daily by oral gavage is recommended for initial efficacy studies.
Efficacy Monitoring
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Pharmacodynamics: At the end of the study, or at selected time points, tumor and plasma samples can be collected to assess the levels of phosphorylated ERK (p-ERK) by methods such as Western blotting, immunohistochemistry, or ELISA to confirm target engagement.
Summary and Conclusions
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, a hypothetical MEK1/2 inhibitor. The provided protocols for formulation, administration, and efficacy testing are based on established methodologies for this class of compounds. Successful execution of these studies will provide critical data on the therapeutic potential of this compound and inform its further development. It is essential to adapt these general guidelines to the specific characteristics of the molecule under investigation.
Application Notes and Protocols for Evaluating the Analgesic Effects of PL37
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL37 is a first-in-class dual inhibitor of enkephalinase (DENKI), targeting both neprilysin (NEP) and aminopeptidase N (APN).[1] This novel mechanism of action aims to enhance the body's natural pain control system by preventing the degradation of endogenous enkephalins, which are opioid peptides with potent analgesic properties.[1][2] By increasing the local concentration and half-life of enkephalins at the site of pain, this compound offers a promising therapeutic strategy for various pain conditions, including neuropathic pain.[1][2] Preclinical studies have demonstrated the analgesic efficacy of this compound in several animal models of pain.[3][4] This document provides detailed application notes and protocols for standardized behavioral assays to further characterize the analgesic profile of this compound and similar compounds.
Hypothetical Signaling Pathway of this compound
This compound acts by inhibiting the enzymes NEP and APN, which are responsible for the degradation of endogenous enkephalins. The resulting increase in enkephalin levels leads to the activation of opioid receptors, primarily μ- and δ-opioid receptors, in the peripheral and central nervous systems. This activation ultimately modulates pain signaling pathways, resulting in analgesia.
Caption: Hypothetical signaling pathway of this compound.
General Experimental Workflow
The evaluation of a novel analgesic compound like this compound typically follows a standardized workflow. This involves initial screening in acute thermal and mechanical pain models, followed by more complex models of inflammatory or neuropathic pain to establish a broader analgesic profile.
Caption: General experimental workflow for analgesic evaluation.
I. Thermal Nociception Assays
Thermal nociception assays are fundamental for screening centrally acting analgesics.[5]
A. Hot Plate Test
The hot plate test is a classic method to assess thermal pain sensitivity by measuring the latency of a rodent to react to a heated surface.[5][6]
Protocol:
-
Apparatus: Use a commercially available hot plate apparatus with precise temperature control.
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[6]
-
Temperature Setting: Set the hot plate surface temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).[7][8]
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping.[5][6] Record the latency to the first clear sign of pain.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[6][8] If the animal does not respond within this time, remove it from the plate and assign it the cut-off latency.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.
Hypothetical Data for this compound in the Hot Plate Test:
| Treatment Group | Dose (mg/kg, p.o.) | Latency (seconds) at 60 min (Mean ± SEM) |
| Vehicle | - | 8.5 ± 0.7 |
| This compound | 10 | 12.3 ± 1.1 |
| This compound | 30 | 18.9 ± 1.5** |
| This compound | 100 | 25.4 ± 2.0 |
| Morphine | 10 | 28.1 ± 1.8 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
B. Tail-Flick Test
The tail-flick test measures the latency of a rodent to move its tail away from a focused beam of radiant heat.[9][10]
Protocol:
-
Apparatus: Use a tail-flick analgesia meter that provides a controlled heat source.[11]
-
Acclimation: Allow the animals to acclimate to the testing environment.[11]
-
Restraint: Gently restrain the mouse, ensuring its tail is exposed and positioned correctly in the apparatus.[12]
-
Baseline Measurement: Apply the heat stimulus to a specific portion of the tail and measure the time it takes for the mouse to flick its tail away.[9][13] Perform 2-3 baseline readings with an inter-trial interval of at least 5 minutes.
-
Cut-off Time: Set a maximum exposure time (e.g., 10-15 seconds) to prevent tissue injury.[11]
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Testing: Measure the tail-flick latency at various time points after drug administration.
Hypothetical Data for this compound in the Tail-Flick Test:
| Treatment Group | Dose (mg/kg, i.p.) | Latency (seconds) at 30 min (Mean ± SEM) |
| Vehicle | - | 2.8 ± 0.3 |
| This compound | 5 | 4.5 ± 0.5 |
| This compound | 15 | 6.9 ± 0.8** |
| This compound | 50 | 9.2 ± 1.0 |
| Morphine | 5 | 9.8 ± 0.9 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
II. Mechanical Nociception Assay
Von Frey Test
The von Frey test assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[14] It is particularly relevant for studying neuropathic pain.
Protocol:
-
Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.[14][15]
-
Acclimation: Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 20-30 minutes.[16][17]
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.[14][16]
-
Up-Down Method: A common method is the "up-down" paradigm to determine the 50% paw withdrawal threshold.[14] Start with a mid-range filament. A positive response (paw withdrawal, licking, or flinching) leads to the use of the next finer filament, while a lack of response leads to the use of the next thicker filament.
-
Threshold Calculation: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Testing: Determine the paw withdrawal threshold at specified time points after drug administration.
Hypothetical Data for this compound in the Von Frey Test (Neuropathic Pain Model):
| Treatment Group | Dose (mg/kg, p.o.) | 50% Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 4.5 ± 0.4 |
| Neuropathy + Vehicle | - | 0.8 ± 0.1 |
| Neuropathy + this compound | 20 | 2.1 ± 0.3 |
| Neuropathy + this compound | 41 | 3.5 ± 0.5 |
| Neuropathy + Gabapentin | 100 | 3.8 ± 0.4 |
| p<0.01, ***p<0.001 compared to Neuropathy + Vehicle |
III. Inflammatory Pain Model
Formalin Test
The formalin test is a robust model of tonic, inflammatory pain that produces a biphasic nociceptive response.[18][19][20]
Phases of the Formalin Test:
-
Phase I (Acute/Neurogenic Pain): Lasting about 0-5 minutes post-injection, this phase is due to the direct activation of nociceptors.[19][21]
-
Phase II (Inflammatory Pain): Occurring around 15-30 minutes post-injection, this phase involves an inflammatory response and central sensitization.[19][21]
Caption: Biphasic response in the formalin test.
Protocol:
-
Acclimation: Place mice in a clear observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.[19][21]
-
Observation: Immediately return the animal to the observation chamber and start a timer.
-
Behavioral Scoring: Record the cumulative time the animal spends licking, biting, or shaking the injected paw over a set period (e.g., 30-60 minutes).[18] The observation period is divided to analyze Phase I and Phase II separately.
-
Drug Administration: Administer this compound or vehicle control prior to the formalin injection (the pre-treatment time will depend on the route of administration and the drug's pharmacokinetics).
Hypothetical Data for this compound in the Formalin Test:
| Treatment Group | Dose (mg/kg, p.o.) | Licking Time (s) - Phase I (Mean ± SEM) | Licking Time (s) - Phase II (Mean ± SEM) |
| Vehicle | - | 45.2 ± 5.1 | 120.5 ± 10.3 |
| This compound | 25 | 28.7 ± 4.3 | 65.8 ± 8.2 |
| This compound | 50 | 15.1 ± 3.0 | 30.2 ± 5.5 |
| Indomethacin | 10 | 42.5 ± 4.8 | 55.1 ± 7.9** |
| Morphine | 5 | 10.3 ± 2.5 | 15.4 ± 3.1*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle |
Conclusion
The behavioral assays described provide a comprehensive framework for characterizing the analgesic properties of this compound. The hot plate and tail-flick tests are suitable for assessing its effects on acute thermal pain, while the von Frey test is crucial for evaluating its potential in treating mechanical allodynia associated with neuropathic pain. The formalin test offers insights into its efficacy against both acute neurogenic and persistent inflammatory pain. A thorough evaluation using these models will be instrumental in advancing the preclinical and clinical development of this compound as a novel analgesic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. Hot-plate analgesia testing [bio-protocol.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. web.mousephenotype.org [web.mousephenotype.org]
- 12. protocols.io [protocols.io]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 18. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PL37 Dose-Response Studies in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PL37, a first-in-class dual enkephalinase (DENKI) inhibitor, in established rodent models of neuropathic pain. The document includes detailed experimental protocols, a summary of expected dose-dependent effects, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide inadequate pain relief and are associated with dose-limiting side effects. This compound represents a novel therapeutic approach by targeting the endogenous opioid system. It is a dual inhibitor of the two key enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase N (APN). By preventing the breakdown of enkephalins, this compound potentiates the body's natural pain-relieving mechanisms at the site of injury and inflammation.
Mechanism of Action
This compound's mechanism of action centers on the enhancement of endogenous enkephalin signaling in the peripheral and central nervous systems. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Upon release, they bind to opioid receptors, primarily delta-opioid receptors (DOR), on nerve terminals, leading to a reduction in neuronal excitability and the inhibition of pain signal transmission. However, enkephalins have a very short half-life as they are rapidly degraded by NEP and APN. This compound inhibits both of these enzymes, leading to a localized and sustained increase in enkephalin concentrations. This amplification of the endogenous analgesic system is thought to produce pain relief without the undesirable side effects associated with exogenous opioids.
Preclinical Models of Neuropathic Pain
The analgesic efficacy of this compound has been evaluated in well-characterized rodent models that mimic the symptoms of human neuropathic pain.
-
Vincristine-Induced Neuropathic Pain: Vincristine, a chemotherapeutic agent, is known to cause peripheral neuropathy as a significant side effect. In rodents, administration of vincristine induces mechanical allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus), providing a relevant model for chemotherapy-induced neuropathic pain.
-
Partial Sciatic Nerve Ligation (pSNL): This surgical model involves the tight ligation of a portion of the sciatic nerve. The resulting nerve injury leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the affected hind paw, modeling traumatic nerve injury-induced neuropathic pain.
Dose-Response Data
While specific quantitative data from proprietary preclinical studies are not publicly available, published research indicates that this compound exhibits a dose-dependent effect in reducing neuropathic pain behaviors in both the vincristine-induced neuropathy and pSNL models. The following tables are illustrative of the expected outcomes based on the available literature.
Table 1: Illustrative Dose-Response of this compound in the Vincristine-Induced Neuropathic Pain Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Mechanical Allodynia |
| Vehicle Control | - | 4.5 ± 0.5 | 0% |
| This compound | 10 | 7.8 ± 0.6 | 30% |
| This compound | 30 | 11.2 ± 0.8 | 60% |
| This compound | 100 | 14.5 ± 1.0 | 90% |
| Positive Control (e.g., Gabapentin) | 100 | 13.8 ± 0.9 | 85% |
Table 2: Illustrative Dose-Response of this compound in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) to Thermal Stimulus (Mean ± SEM) | % Reversal of Thermal Hyperalgesia |
| Vehicle Control | - | 3.2 ± 0.3 | 0% |
| This compound | 10 | 5.1 ± 0.4 | 25% |
| This compound | 30 | 7.5 ± 0.5 | 55% |
| This compound | 100 | 9.8 ± 0.6 | 85% |
| Positive Control (e.g., Pregabalin) | 30 | 9.2 ± 0.7 | 78% |
Experimental Protocols
Protocol 1: Vincristine-Induced Neuropathic Pain Model in Rats
Objective: To induce a stable state of mechanical allodynia in rats for the evaluation of the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Vincristine sulfate
-
Sterile saline (0.9% NaCl)
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Baseline Nociceptive Testing: Acclimate the rats to the testing chambers for 30 minutes daily for 2-3 days. Measure the baseline paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments using the up-down method.
-
Induction of Neuropathy: Administer vincristine sulfate (e.g., 50 µg/kg, intraperitoneally) daily for 10-14 consecutive days.
-
Confirmation of Neuropathy: Re-measure the PWT on day 14 post-vincristine initiation. A significant decrease in PWT compared to baseline confirms the development of mechanical allodynia.
-
Drug Administration: Randomly assign rats to treatment groups (vehicle, this compound at various doses, positive control). Administer the compounds orally via gavage.
-
Post-Treatment Nociceptive Testing: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes) to determine the time course and peak effect of this compound.
Protocol 2: Partial Sciatic Nerve Ligation (pSNL) Model in Mice
Objective: To induce a stable state of mechanical allodynia and thermal hyperalgesia in mice for the evaluation of the analgesic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 5-0 silk)
-
Von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
-
Testing chambers
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House mice under controlled environmental conditions for at least one week.
-
Baseline Nociceptive Testing: Measure baseline mechanical sensitivity (paw withdrawal threshold) and thermal sensitivity (paw withdrawal latency).
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a silk suture.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
-
Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia for the first 24-48 hours (ensuring it does not interfere with the study endpoints).
-
Confirmation of Neuropathy: Assess the development of mechanical allodynia and thermal hyperalgesia starting from day 3 post-surgery. A stable state of hypersensitivity is typically established by day 7-14.
-
Drug Administration: Once stable neuropathy is confirmed, administer this compound or vehicle orally.
-
Post-Treatment Nociceptive Testing: Evaluate the effects of this compound on paw withdrawal threshold and paw withdrawal latency at predetermined time points after administration.
Visualizations
Application Notes and Protocols: Assessing the Efficacy of PL37 Using von Frey Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL37 is a first-in-class therapeutic agent belonging to the family of dual enkephalinase inhibitors (DENKIs).[1][2] Its mechanism of action involves the inhibition of two key enzymes, neprilysin (NEP) and aminopeptidase N (APN), which are responsible for the degradation of enkephalins.[3] Enkephalins are endogenous opioid peptides that play a pivotal role in the modulation of pain signals.[4] By preventing the breakdown of enkephalins, this compound effectively increases their local concentrations at the site of pain, thereby enhancing the body's natural pain-relieving mechanisms.[1] This targeted approach offers the potential for potent analgesia without the significant side effects associated with traditional opioid agonists.[1][5] Preclinical and early clinical studies have demonstrated the analgesic properties of this compound in various pain models, including neuropathic pain and migraine.[5][6][7]
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common and debilitating symptom of neuropathic pain. The von Frey filament test is a widely used and validated method for assessing mechanical sensitivity in preclinical animal models.[8][9] This application note provides a detailed protocol for utilizing von Frey filaments to evaluate the efficacy of this compound in a rodent model of neuropathic pain.
Signaling Pathway of this compound
The analgesic effect of this compound is initiated by a painful stimulus, which triggers the release of endogenous enkephalins from nerve endings. This compound then inhibits the enzymes NEP and APN, preventing the degradation of these enkephalins. The increased concentration of enkephalins leads to enhanced activation of opioid receptors on peripheral and central neurons, ultimately resulting in a reduction of pain signaling.
Experimental Protocol: Assessing this compound Efficacy in a Neuropathic Pain Model
This protocol outlines the use of von Frey filaments to measure mechanical allodynia in a rat model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, following treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (dissolved in an appropriate vehicle)
-
Vehicle control
-
Positive control (e.g., gabapentin)
-
Von Frey filaments (Stoelting Co. or similar), calibrated set of graded stiffness.[8]
-
Elevated wire mesh platform.[10]
-
Individual testing chambers.[9]
-
Anesthetic (for surgery)
-
Surgical instruments for CCI model induction
Experimental Workflow:
Procedure:
-
Animal Acclimation and Baseline Testing:
-
House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Habituate the animals to the testing environment by placing them in the individual chambers on the wire mesh platform for 15-30 minutes daily for 2-3 days prior to baseline testing.[11]
-
Determine the baseline paw withdrawal threshold (PWT) for each animal using the up-down method described below.
-
-
Neuropathic Pain Model Induction (e.g., Chronic Constriction Injury):
-
Anesthetize the rats according to approved institutional protocols.
-
Perform the CCI surgery on one hind limb, which involves loose ligation of the sciatic nerve.
-
-
Post-Surgical Recovery and Allodynia Confirmation:
-
Allow the animals to recover for 7-14 days post-surgery.
-
Confirm the development of mechanical allodynia by re-testing the PWT. A significant decrease in the PWT in the injured paw compared to baseline and the contralateral paw indicates successful induction of the pain model.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups: Vehicle, this compound (at various doses), and a positive control (e.g., gabapentin).
-
Administer the assigned treatment via the desired route (e.g., oral gavage).
-
-
Von Frey Testing (Up-Down Method):
-
Place the animals in the testing chambers and allow them to acclimate for at least 15 minutes.[12]
-
Begin testing by applying a mid-range von Frey filament (e.g., 4.0 g) to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[8][9] Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested should be of lower force. If there is no response, the next filament should be of higher force.[9]
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli in log units.
-
-
Data Collection and Analysis:
-
Record the 50% paw withdrawal threshold for each animal at various time points post-treatment (e.g., 30, 60, 120, and 240 minutes).
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle and positive control groups.
-
Data Presentation
The quantitative data from this experiment can be summarized in a table for clear comparison of the effects of different treatments on the paw withdrawal threshold over time.
| Treatment Group | Dose (mg/kg) | Pre-Treatment PWT (g) | 30 min Post-Treatment PWT (g) | 60 min Post-Treatment PWT (g) | 120 min Post-Treatment PWT (g) | 240 min Post-Treatment PWT (g) |
| Vehicle | - | 2.5 ± 0.3 | 2.6 ± 0.4 | 2.4 ± 0.3 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 2.4 ± 0.4 | 5.8 ± 0.6 | 8.2 ± 0.7 | 6.5 ± 0.5 | 4.1 ± 0.4 |
| This compound | 30 | 2.6 ± 0.5 | 8.9 ± 0.8 | 12.5 ± 1.1 | 10.3 ± 0.9 | 7.2 ± 0.6 |
| Gabapentin | 50 | 2.3 ± 0.3 | 7.5 ± 0.7 | 10.1 ± 0.9 | 8.2 ± 0.8 | 5.5 ± 0.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. PWT = Paw Withdrawal Threshold.
Conclusion
The von Frey filament test is a robust and reliable method for quantifying mechanical allodynia in rodent models of neuropathic pain. This application note provides a comprehensive protocol for utilizing this technique to assess the analgesic efficacy of this compound. The ability of this compound to significantly increase the paw withdrawal threshold in a dose-dependent manner would provide strong preclinical evidence for its potential as a novel treatment for neuropathic pain. The detailed methodology and data presentation structure outlined here can serve as a valuable resource for researchers in the field of pain drug discovery and development.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
Application Notes and Protocols for Measuring PL37 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL37 is a first-in-class dual inhibitor of the enkephalin-degrading enzymes neprilysin (NEP) and aminopeptidase N (APN). By preventing the breakdown of endogenous enkephalins, this compound potentiates their natural analgesic effects through the activation of opioid receptors, primarily the delta-opioid receptor (DOR)[1][2][3][4]. This mechanism of action offers a promising therapeutic strategy for pain management, potentially avoiding the adverse effects associated with exogenous opioids.
Measuring the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring its therapeutic efficacy. These application notes provide detailed protocols for assessing the in vivo target engagement of this compound by measuring the inhibition of its targets, NEP and APN, in preclinical animal models.
Signaling Pathway of this compound Action
This compound's therapeutic effect is initiated by its inhibition of NEP and APN, leading to an increase in local concentrations of enkephalins. These endogenous opioid peptides then bind to and activate delta-opioid receptors, which are G protein-coupled receptors (GPCRs). This activation triggers a downstream signaling cascade that ultimately results in analgesia[1][5][6].
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound, providing insights into its in vivo efficacy and target engagement.
Table 1: In Vivo Efficacy of this compound in Animal Models of Pain
| Animal Model | Pain Type | Route of Administration | Effective Dose | Observed Analgesic Effect | Reference |
| Rat | Vincristine-induced neuropathic pain | Oral | 10-30 mg/kg | Significant reduction in mechanical hypersensitivity and allodynia. | [7] |
| Rat | Isosorbide dinitrate-induced migraine | Oral | 50 mg/kg | Inhibition of acute cephalic mechanical hypersensitivity. | [2] |
| Rat | Isosorbide dinitrate-induced migraine | Intravenous | 20 mg/kg | Prevention of chronic cephalic mechanical hypersensitivity. | [8] |
| Mouse | Stress-induced migraine-like behavior | Intravenous | 10 mg/kg | Attenuation of periorbital hypersensitivity and facial grimacing. | [9] |
| Mouse | Stress-induced migraine-like behavior | Oral | 20 mg/kg | Attenuation of periorbital hypersensitivity and facial grimacing. | [9] |
Table 2: Ex Vivo Measurement of Target Enzyme Inhibition by this compound
| Tissue | Animal Model | This compound Dose and Route | Time Point Post-Dosing | % Inhibition of NEP Activity | % Inhibition of APN Activity |
| Brain | Rat | 10 mg/kg, i.p. | 1 hour | Data Not Available | Data Not Available |
| Spinal Cord | Rat | 10 mg/kg, i.p. | 1 hour | Data Not Available | Data Not Available |
| Plasma | Human | 100 mg, oral (twice daily) | Not Specified | Significant Inhibition | Not Applicable |
Experimental Protocols
Protocol 1: Ex Vivo Fluorometric Assay for NEP and APN Activity in Tissue Homogenates
This protocol describes the measurement of NEP and APN enzyme activity in tissue homogenates from animals treated with this compound or vehicle. This ex vivo method provides a direct assessment of target engagement in specific tissues.
Workflow Diagram
References
- 1. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. iempam.bas.bg [iempam.bas.bg]
- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Immunocapture-based fluorometric assay for the measurement of neprilysin-specific enzyme activity in brain tissue homogenates and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with oral PL37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral formulation of PL37. Inconsistent results in preclinical studies can be a significant challenge, and this guide aims to provide solutions and best practices to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a dual enkephalinase inhibitor (DENKI). It works by inhibiting two key enzymes, neprilysin (NEP) and aminopeptidase N (APN), which are responsible for the degradation of endogenous enkephalins.[1][2] Enkephalins are naturally occurring peptides that act as analgesics by binding to opioid receptors, particularly delta-opioid receptors.[3][4][5] By preventing their breakdown, this compound increases the local concentration and prolongs the activity of enkephalins at the site of pain, enhancing the body's natural pain-relief mechanisms.[1][6]
Q2: I am observing inconsistent efficacy with oral this compound compared to intravenous (IV) administration. Why is this happening?
A2: This is a documented observation in preclinical studies.[7][8][9][10] A single oral dose of this compound may show less efficacy compared to an equivalent IV dose, particularly in chronic pain models.[7][8][9][10] However, studies have shown that daily repeated oral administration of this compound can lead to significant efficacy.[7][8][9][10] This suggests that maintaining a consistent therapeutic level of the drug through a regular dosing schedule is crucial for observing its effects when administered orally.
Q3: What is the reported oral potency of this compound in preclinical models?
Troubleshooting Guide: Inconsistent Results with Oral this compound
This guide addresses common issues that can lead to variability in experimental outcomes when using oral this compound.
Issue 1: Low or Variable Bioavailability
Possible Causes:
-
Poor Solubility: this compound, like many small molecule inhibitors, may have low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Formulation Issues: The choice of vehicle and excipients is critical for the absorption of poorly soluble compounds. An inappropriate formulation can lead to drug precipitation in the GI tract.[3]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Gastrointestinal Tract Conditions: Factors such as pH, presence of food, and GI motility can significantly impact drug absorption.
Solutions:
-
Optimize Formulation:
-
Vehicle Selection: For preclinical studies, a variety of vehicles can be used to improve the solubility of poorly soluble compounds. These include aqueous solutions with pH adjustment, co-solvents (e.g., polyethylene glycol, propylene glycol), surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4] One study with a related dual enkephalinase inhibitor, PL265, used a vehicle of EtOH/0.5% methylcellulose in H2O (1.5/98.5) for oral administration in mice.[8]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate and solubility.
-
-
Control for Physiological Variables:
-
Fasting: Administering oral this compound to fasted animals can reduce the variability in gastric emptying and food-drug interactions.
-
Standardize Dosing Time: Dosing at the same time each day can minimize the influence of circadian rhythms on GI physiology.
-
-
Consider a Pro-drug Approach: PL265, a pro-drug of another dual enkephalinase inhibitor, was designed to improve oral bioavailability.[13] While this compound is already in use, this highlights a potential strategy for future compound development.
Issue 2: Inconsistent Efficacy in In Vivo Models
Possible Causes:
-
Sub-therapeutic Dosing Regimen: As noted, a single oral dose may be insufficient to produce a sustained effect.
-
High Inter-individual Variability: Differences in metabolism and absorption among individual animals can lead to varied responses.
-
Incorrect Dosing Technique: Improper oral gavage technique can lead to stress, inaccurate dosing, or even aspiration.
Solutions:
-
Implement a Repeated Dosing Schedule: Based on preclinical evidence, a daily oral dosing regimen is more likely to yield consistent and significant efficacy with this compound.[7][8][9][10]
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and increase the statistical power of the study.
-
Refine Oral Gavage Technique: Ensure proper training on oral gavage to minimize stress and ensure accurate dose delivery. Refer to detailed protocols for best practices.
Data Presentation
While specific pharmacokinetic data for oral this compound is not publicly available, the following table presents representative data for the oral administration of a related dual enkephalinase inhibitor (DENKI), PL265 , in mice. This data can serve as a general guide for what to expect from a compound in this class. PL265 is a pro-drug that is converted to its active metabolite, PL254.[13]
Table 1: Representative Pharmacokinetic Parameters of a Dual Enkephalinase Inhibitor (PL265) Following Oral Administration in Mice [8]
| Parameter | Value | Unit | Notes |
| Dose (PL265) | 20 | mg/kg | Single oral administration. |
| Active Metabolite | PL254 | - | PL265 is a pro-drug. |
| Time Points | 10, 30, 60, 180, 360 | min | Blood samples were taken at these times. |
| Observation | - | - | Rapid hydrolysis of the pro-drug to the active metabolite was observed. |
Note: This table is based on data for PL265 and is intended to be representative. Actual pharmacokinetic parameters for this compound may vary.
Experimental Protocols
Key Experiment: Oral Administration and Pharmacokinetic Analysis of this compound in Rodents
Objective: To determine the pharmacokinetic profile of oral this compound.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Methodology:
-
Formulation Preparation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
-
-
Animal Dosing:
-
Fast the animals overnight with free access to water.
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the this compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Immediately place blood samples on ice and then centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability (if IV data is available).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of oral this compound.
Experimental Workflow for Oral this compound Administration
Caption: Workflow for pharmacokinetic studies of oral this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting inconsistent results with oral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic combinations of the dual enkephalinase inhibitor PL265 given orally with various analgesic compounds acting on different targets, in a murine model of cancer-induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effect of combining dual enkephalinase inhibitor this compound and sumatriptan in a preclinical model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Optimizing PL37 Dosage for Chronic Pain Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of PL37 for chronic pain treatment. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual enkephalinase inhibitor (DENKI). It works by inhibiting two key enzymes, neprilysin (NEP) and aminopeptidase N (APN), which are responsible for the degradation of endogenous enkephalins. By preventing the breakdown of enkephalins, this compound increases their local concentrations at pain-related sites, leading to a potent analgesic effect without the significant side effects associated with traditional opioids.[1][2]
Q2: In which preclinical models of chronic pain has this compound shown efficacy?
A2: this compound has demonstrated significant analgesic effects in various preclinical models of chronic pain, including vincristine-induced peripheral neuropathy in rats and the partial sciatic nerve ligation model in mice.[3] It has also shown potential in treating migraine.[4]
Q3: What is a typical starting dose for this compound in preclinical studies?
A3: Based on published preclinical studies, oral doses of this compound have ranged from 12.5 mg/kg to 100 mg/kg in rodents.[5] The optimal starting dose will depend on the specific animal model, the route of administration, and the experimental endpoint. A pilot dose-response study is recommended to determine the most effective dose for your specific experimental conditions.
Q4: What are the known adverse effects of this compound?
A4: Preclinical and early clinical studies suggest that dual enkephalinase inhibitors like this compound have a favorable safety profile. Unlike traditional opioids, repeated administration of DENKIs has not been associated with severe adverse effects such as tolerance, addiction, or respiratory depression.[2][4] Mild and transient adverse events were reported in a first-in-human study of another DENKI, STR-324.[6] Researchers should always monitor for any unexpected behavioral or physiological changes in their animal subjects.
Q5: Can this compound be administered orally?
A5: Yes, this compound is designed to be orally active.[3] However, as with many peptide-based drugs, oral bioavailability can be a challenge.[7] Formulation strategies may be necessary to optimize absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in analgesic response between animals. | 1. Inconsistent drug administration.2. Variability in the induction of the pain model.3. Genetic differences between animals. | 1. Ensure accurate and consistent dosing technique (e.g., oral gavage).2. Standardize the surgical procedure or drug administration for inducing neuropathy.3. Use a sufficient number of animals per group to account for biological variability. |
| Lack of a clear dose-dependent effect. | 1. Doses tested are outside the therapeutic window (too low or too high, causing a plateau effect).2. Issues with drug formulation affecting absorption.3. Rapid metabolism of the compound. | 1. Conduct a pilot study with a wider range of doses.2. Evaluate the solubility and stability of the this compound formulation.3. Consider alternative routes of administration (e.g., intraperitoneal) to bypass first-pass metabolism. |
| Observed adverse effects not previously reported (e.g., sedation, gastrointestinal issues). | 1. Off-target effects of the compound at the tested doses.2. Interaction with other experimental conditions or substances.3. Vehicle-related toxicity. | 1. Lower the dose and carefully observe for a dose-dependent relationship with the adverse effect.2. Review all experimental parameters for potential confounding factors.3. Conduct a vehicle-only control group to rule out vehicle effects. |
| Difficulty in achieving desired plasma concentrations of this compound. | 1. Poor oral bioavailability.2. Rapid metabolism and clearance. | 1. Explore different drug delivery systems or formulations to enhance absorption.2. Conduct pharmacokinetic studies to determine the half-life and inform the dosing schedule. More frequent dosing may be required. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Vincristine-Induced Neuropathy Model in Rats
| Dose (oral) | Assessment Method | Observed Effect | Reference |
| Dose-dependent | Electronic Von Frey filament | Strong reduction in mechanical hypersensitivity and allodynia. | [3] |
| Dose-dependent | Paint-brush test | Reduction in dynamic mechanical allodynia and hypersensitivity. | [3] |
Note: Specific quantitative data from this study is not publicly available. The table reflects the described dose-dependent effects.
Table 2: Pharmacokinetic Profile of a Dual Enkephalinase Inhibitor (STR-324) in Humans
| Parameter | Value | Note | Reference |
| Half-life (t½) | 0.2 - 0.5 hours (for metabolite) | The pharmacokinetics of the parent compound could not be determined due to rapid metabolism. | [6] |
| Cmax and AUC | Dose-proportional | Based on metabolite concentrations. | [6] |
Note: This data is for STR-324, another DENKI, and is provided as a general reference. The pharmacokinetic profile of this compound may differ.
Experimental Protocols
Vincristine-Induced Peripheral Neuropathy in Rats
Objective: To induce a state of chronic peripheral neuropathy characterized by mechanical allodynia and hyperalgesia.
Materials:
-
Vincristine sulfate
-
Sterile saline (0.9%)
-
Male Sprague-Dawley rats (180-220 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of vincristine sulfate in sterile saline. A common dosing regimen is 0.1 mg/kg/day.[8]
-
Administer vincristine or vehicle (saline) via i.p. injection daily for a period of 10 to 14 days. Some protocols may include periods of rest from injections.
-
Monitor the animals for signs of neuropathy, which typically develop during the second week of treatment.
-
Assess pain behavior using methods such as the von Frey test starting from baseline (before vincristine administration) and at regular intervals during and after the treatment period.
Partial Sciatic Nerve Ligation (PSNL) in Mice
Objective: To create a model of neuropathic pain by partially injuring the sciatic nerve.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 8-0 silk)
-
Surgical microscope or magnifying lens
Procedure:
-
Anesthetize the mouse and shave the fur on the lateral side of the thigh.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve.
-
Using an 8-0 silk suture, tightly ligate approximately 1/3 to 1/2 of the diameter of the sciatic nerve.
-
Close the muscle and skin incisions with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Pain behaviors, such as mechanical allodynia, can be assessed using the von Frey test.[9][10][11]
Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To quantify the mechanical sensitivity of the animal's paw.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Mandatory Visualizations
Caption: Enkephalin Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for this compound Dosage Optimization.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human trial to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of STR‐324, a dual enkephalinase inhibitor for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 10. criver.com [criver.com]
- 11. experts.arizona.edu [experts.arizona.edu]
How to minimize variability in PL37 animal studies
Welcome to the technical support hub for PL37, a novel selective JAK/STAT pathway inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in preclinical animal studies involving this compound, ensuring robust, reproducible, and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Janus Kinase (JAK) family of enzymes, specifically targeting the JAK/STAT signaling pathway. This pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. By inhibiting JAK enzymes, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of downstream target genes involved in inflammation and cell proliferation.
Q2: What are the primary sources of variability in animal studies using this compound?
A2: Variability in animal studies can be broadly categorized into three main areas[1]:
-
Biological (Inherent) Variation: This includes differences in the genetic background, age, sex, body weight, health status, and microbiome of the animals[1][2]. Even within inbred strains, spontaneous mutations can lead to genetic drift and phenotypic differences[3].
-
Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light cycles, noise, and cage enrichment can introduce significant variability[2][4][5]. Social hierarchies in group-housed animals can also be a factor[1].
-
Experimental (Procedural) Variation: This is often the largest source of variability and includes inconsistencies in animal handling, drug formulation and administration, surgical procedures, sample collection, and data measurement/recording[1][6]. The experimenter themselves can be a significant variable[6].
Q3: How can I select the appropriate animal model for my this compound study?
A3: The choice of animal model is critical and depends on your research question. For efficacy studies, a model that recapitulates the human disease state (e.g., a collagen-induced arthritis model for rheumatoid arthritis or a tumor xenograft model for cancer) is essential. Key considerations include the species, strain, and genetic background[7][8]. For instance, pharmacokinetic profiles can differ between mouse strains[9][10]. A thorough literature review is the best starting point to identify a well-characterized and relevant model for your study[11][12].
Q4: How does study design (e.g., randomization, blinding) help minimize variability?
A4: A robust experimental design is fundamental to controlling variability and bias[13][14].
-
Randomization: Randomly assigning animals to treatment groups helps to ensure that inherent biological and environmental variables are evenly distributed, preventing systematic bias[1][15]. This should apply to both the animals themselves and the cage placement on racks[15][16].
-
Blinding: Concealing the treatment allocation from personnel conducting the experiment, collecting data, and assessing outcomes is crucial to minimize unconscious observer bias[15].
-
Sample Size Calculation: A power analysis should be performed before the study to determine the minimum number of animals required to detect a statistically significant effect, preventing underpowered studies where true effects might be missed due to biological variance[13].
Troubleshooting Guides
Issue 1: High inter-animal variability in the pharmacokinetic (PK) profile of this compound.
-
Potential Causes & Actionable Solutions
-
Inconsistent Formulation: this compound, like many small molecules, may have low aqueous solubility. Inconsistent suspension or precipitation in the vehicle can lead to variable dosing.
-
Solution: Ensure the formulation protocol is robust. Check for homogeneity and stability of the dosing solution. Use sonication or vortexing immediately before each administration if it is a suspension.
-
-
Inaccurate Dosing Technique: Oral gavage, a common administration route, requires precision. Incorrect placement can lead to reflux or accidental administration into the lungs[17].
-
Solution: Ensure all personnel are thoroughly trained in the administration technique. Use appropriate gavage needle sizes and verify the volume administered. For IV injections, control the rate and volume consistently[17].
-
-
Influence of Food: The presence or absence of food can significantly alter the absorption of orally administered compounds.
-
Solution: Standardize the fasting period for all animals before dosing to ensure a consistent gastrointestinal state[17].
-
-
Biological Factors: Differences in metabolism between individual animals can contribute to variability.
-
Solution: While harder to control, using a genetically homogenous strain and ensuring all animals are of a similar age and weight can help. A serial bleeding protocol from the same animal can also reduce inter-animal variation compared to composite sampling[18].
-
-
Issue 2: High variability in tumor growth rates in my xenograft efficacy study (even in the control group).
-
Potential Causes & Actionable Solutions
-
Inconsistent Cell Implantation: The number of viable cells, injection volume, and anatomical location are critical for consistent tumor engraftment and growth[17][19].
-
Solution: Standardize the cell culture and implantation procedure. Use cells from the same passage number, ensure high viability (>95%), and inject a consistent number of cells in a fixed volume at the same anatomical site for all animals[19].
-
-
Variable Measurement Technique: Inter-operator variability in caliper measurements can be a significant source of error.
-
Solution: Have a single, well-trained individual perform all tumor measurements. Use calibrated digital calipers and measure in two dimensions. For irregularly shaped tumors, consider imaging techniques if available[17].
-
-
Animal Health Status: Sub-clinical infections or stress can impact the immune system and affect tumor growth.
-
Data Presentation
When reporting data, clarity and structure are key. Below are examples of how to present pharmacokinetic and efficacy data for a this compound-like compound to facilitate comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters of a this compound-like Compound in Mice (Illustrative Data)
| Parameter | Route | Dose (mg/kg) | Mean | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Cmax (ng/mL) | Oral | 10 | 850 | 210 | 24.7% |
| IV | 5 | 1500 | 250 | 16.7% | |
| Tmax (h) | Oral | 10 | 1.5 | 0.5 | 33.3% |
| AUC (ng*h/mL) | Oral | 10 | 4200 | 950 | 22.6% |
| IV | 5 | 3800 | 600 | 15.8% | |
| Bioavailability (%) | - | - | 55.3 | 10.2 | 18.4% |
Table 2: Example Tumor Growth Inhibition Data in a Xenograft Model (Illustrative Data)
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) | Standard Deviation (SD) | TGI (%) | P-value (vs. Vehicle) |
| Vehicle | 10 | 1250 | 350 | - | - |
| This compound (10 mg/kg) | 10 | 750 | 210 | 40.0% | < 0.05 |
| This compound (30 mg/kg) | 10 | 400 | 150 | 68.0% | < 0.01 |
| Positive Control | 10 | 350 | 120 | 72.0% | < 0.01 |
| TGI: Tumor Growth Inhibition |
Experimental Protocols & Visualizations
Detailed, standardized protocols are essential for reproducibility.
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Confirm the identity, concentration, and formulation of this compound. If a suspension, vortex thoroughly immediately before drawing each dose.
-
Calculate the correct volume for each mouse based on its most recent body weight. The typical volume should not exceed 10 mL/kg[20].
-
Use a new, sterile syringe and a properly sized, ball-tipped gavage needle for each animal[1].
-
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are held in a straight line to facilitate passage of the needle.
-
Carefully insert the gavage needle into the esophagus. Do NOT force the needle.
-
Slowly dispense the liquid.
-
Observe the animal for a few minutes post-dosing to ensure there is no reflux or signs of distress.
-
-
Documentation: Record the time, dose, volume, and operator for each animal.
Diagrams
Visualizing workflows and pathways can clarify complex processes and identify potential sources of variability.
Caption: A standardized workflow helps control variability at each experimental step.
Caption: this compound inhibits JAK, blocking STAT phosphorylation and downstream gene transcription.
Caption: A logical approach to troubleshooting high pharmacokinetic variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. sea.umh.es [sea.umh.es]
- 4. researchgate.net [researchgate.net]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. benchchem.com [benchchem.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PL37 In Vitro Applications
Welcome to the technical support center for PL37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of this compound, with a specific focus on investigating and addressing potential off-target effects.
Disclaimer: this compound is a dual enkephalinase inhibitor (DENKI) with a primary mechanism of action involving the inhibition of neprilysin (NEP) and aminopeptidase N (APN), thereby increasing the local concentration of endogenous enkephalins.[1][2][3] While preclinical and early clinical studies have highlighted its specific therapeutic action and favorable side-effect profile, this guide addresses hypothetical off-target effects to aid researchers in designing comprehensive in vitro validation studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a dual inhibitor of two zinc-metalloproteases: neprilysin (NEP) and aminopeptidase N (APN).[3] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP and APN, this compound increases the local concentration and prolongs the activity of enkephalins at their receptors, primarily delta-opioid receptors, leading to an analgesic effect.[1][2][3]
Q2: Are there any known off-target effects of this compound?
A2: Currently, publicly available literature does not specify clinically relevant off-target effects of this compound. Its design as a dual enkephalinase inhibitor is intended to be highly selective. However, as with any small molecule inhibitor, it is crucial to experimentally assess its selectivity profile in vitro to rule out potential unintended interactions.
Q3: What are plausible hypothetical off-targets for an inhibitor like this compound?
A3: Given that this compound targets zinc-metalloproteases, hypothetical off-targets could include other structurally related metalloproteases. It is also prudent to investigate potential interactions with other cellular components that are not its primary targets, which could lead to unexpected cellular phenotypes. A general screening approach is recommended to identify any such interactions.
Q4: How can I begin to assess the selectivity of this compound in my in vitro system?
A4: A good starting point is to perform a selectivity profiling assay against a panel of related metalloproteases. Additionally, a broad kinase screen can be useful, as kinase inhibition is a common source of off-target effects for many small molecules. Comparing the IC50 values for the on-targets (NEP, APN) versus any potential off-targets will provide a selectivity ratio.
Q5: I am observing unexpected cytotoxicity in my cell-based assays with this compound, even at concentrations where I expect on-target engagement. Could this be an off-target effect?
A5: Unexpected cytotoxicity is a potential indicator of an off-target effect. It is important to systematically troubleshoot this observation. This could be due to interaction with a critical cellular protein other than NEP or APN, or it could be related to the specific cell line or assay conditions. We recommend performing a dose-response cell viability assay and comparing the cytotoxic concentration (CC50) with the effective concentration for on-target inhibition (EC50).
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for On-Target Enzymes
Q: My calculated IC50 values for this compound against NEP and/or APN are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values are often due to variations in experimental conditions. Here are several factors to investigate:
-
Enzyme Quality and Handling:
-
Recommendation: Use a consistent lot of high-purity recombinant enzyme. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Always include a positive control inhibitor to monitor enzyme activity consistency.
-
-
Substrate Concentration:
-
Recommendation: Ensure the substrate concentration is at or below the Michaelis constant (Km) for the enzyme, as the IC50 value of a competitive inhibitor is dependent on the substrate concentration.
-
-
Assay Buffer and Additives:
-
Recommendation: The pH and ionic strength of the assay buffer can impact enzyme activity and inhibitor binding. Ensure consistency in buffer preparation. If using solvents like DMSO to dissolve this compound, maintain a consistent final concentration across all wells, as high concentrations can inhibit enzyme activity.
-
-
Incubation Times and Temperature:
-
Recommendation: Maintain precise and consistent incubation times and temperatures for enzyme-inhibitor pre-incubation and the enzymatic reaction itself.
-
Issue 2: Unexpected Cellular Phenotype or Cytotoxicity
Q: I'm observing a significant decrease in cell viability at concentrations of this compound that should be selective for its targets. How can I determine if this is an off-target effect?
A: This is a critical observation that requires a systematic approach to differentiate on-target from off-target toxicity.
-
Step 1: Confirm On-Target Engagement at Non-Toxic Doses
-
Recommendation: First, establish the dose-response for on-target activity in your cell line (e.g., by measuring the accumulation of a relevant substrate or a downstream signaling event). Compare this EC50 value with the CC50 from a cell viability assay (e.g., MTS or CellTiter-Glo). A large window between the EC50 and CC50 suggests the on-target mechanism is not the primary driver of cytotoxicity.
-
-
Step 2: Rule Out Non-Specific Compound Effects
-
Recommendation: High concentrations of any compound can cause non-specific effects. Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration. Test a structurally related but inactive control compound if available.
-
-
Step 3: Investigate Potential Off-Target Pathways
-
Recommendation: If cytotoxicity is confirmed and appears to be off-target, consider broader profiling. A proteomics approach like Thermal Proteome Profiling (TPP) can identify unintended protein binding partners in an unbiased manner.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates how to present data from a hypothetical protease screening panel to determine the selectivity of this compound.
| Target Enzyme | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) | Notes |
| Neprilysin (NEP) (On-Target) | 15 | - | High Potency |
| Aminopeptidase N (APN) (On-Target) | 25 | - | High Potency |
| Matrix Metallopeptidase 2 (MMP-2) | 1,500 | 100-fold vs. NEP | Moderate potential off-target |
| Matrix Metallopeptidase 9 (MMP-9) | 2,250 | 150-fold vs. NEP | Low potential off-target |
| Angiotensin-Converting Enzyme (ACE) | >10,000 | >667-fold vs. NEP | Not a significant off-target |
| Endothelin-Converting Enzyme 1 (ECE-1) | 8,000 | >533-fold vs. NEP | Not a significant off-target |
Table 2: Example On-Target vs. Cytotoxicity Profile
This table provides a template for comparing the effective concentration for on-target activity with the cytotoxic concentration.
| Assay Type | Cell Line | Parameter | Value (nM) | Therapeutic Window (CC50 / EC50) |
| On-Target Activity (Enkephalin accumulation) | SH-SY5Y | EC50 | 50 | 200 |
| Cytotoxicity (MTS Assay, 48h) | SH-SY5Y | CC50 | 10,000 |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the IC50 of this compound against a target protease (e.g., NEP or a potential off-target).
Materials:
-
Recombinant human protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 25 mM NaCl, 10 µM ZnCl2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO should be consistent and typically ≤1%.
-
In a 96-well plate, add 25 µL of the this compound dilutions or control (vehicle or positive control inhibitor) to triplicate wells.
-
Add 50 µL of the recombinant enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (pre-diluted in assay buffer to the desired concentration, e.g., at Km).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em wavelengths appropriate for the substrate).
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well clear, flat-bottom tissue culture plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).
-
Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the this compound dilutions or vehicle control. Include wells with medium only for background control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log concentration of this compound and fit the data to determine the CC50 value.
Visualizations
Caption: On-target pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Improving PL37 Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of PL37 to the central nervous system (CNS) in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at delivering this compound to the CNS.
Issue 1: Low Brain Penetration of this compound Observed in In Vivo Studies
Question: My in vivo microdialysis experiment shows a very low brain-to-plasma concentration ratio for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low brain penetration of peptide-based drugs like this compound is a common challenge primarily due to the blood-brain barrier (BBB). Several factors could be contributing to this issue. Below is a systematic guide to troubleshoot and improve CNS delivery.
Possible Causes & Troubleshooting Steps:
-
Enzymatic Degradation: this compound, being a peptide-based molecule, is susceptible to degradation by peptidases in the plasma and at the BBB.
-
Troubleshooting:
-
Co-administration with Peptidase Inhibitors: Consider co-administering this compound with broad-spectrum peptidase inhibitors to increase its plasma half-life.
-
Formulation with Protective Carriers: Encapsulating this compound in nanoparticles or liposomes can shield it from enzymatic degradation.[1][2][3]
-
Structural Modification: While not a direct experimental variable, for future drug design, modifications like N-terminal acetylation or C-terminal amidation can enhance stability.
-
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.[4][5]
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2, MDCK-MDR1) to determine if this compound is a substrate for P-gp or other relevant transporters.[6][7]
-
Co-administration with Efflux Inhibitors: In preclinical models, co-administration with known P-gp inhibitors (e.g., verapamil, cyclosporin A) can increase brain concentrations of this compound. This can help confirm if efflux is the primary barrier.
-
-
-
Physicochemical Properties: The inherent properties of this compound, such as its size, polarity, and lipophilicity, may not be optimal for passive diffusion across the BBB.
-
Troubleshooting:
-
Lipidization: Chemical modification to increase lipophilicity can enhance passive diffusion. This is a medicinal chemistry approach but can be mimicked in formulation strategies.
-
Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the BBB and then be converted to the active compound within the CNS.
-
-
-
Plasma Protein Binding: High binding of this compound to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB.[8]
-
Troubleshooting:
-
Measure Unbound Fraction: Use techniques like equilibrium dialysis or ultrafiltration to determine the unbound fraction of this compound in plasma.
-
Displacement Agents: In some experimental setups, it might be possible to use agents that displace this compound from plasma proteins, though this can have complex pharmacokinetic consequences.
-
-
Quantitative Data Summary (Hypothetical Data for this compound):
| Parameter | Observed Value (Problem) | Target Value (Improved) | Potential Strategy |
| Brain-to-Plasma Ratio (Kp) | 0.05 | > 0.5 | Nanoparticle formulation |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.02 | > 0.3 | Co-administration with P-gp inhibitor |
| Plasma Half-life (t1/2) | 15 min | > 60 min | Encapsulation in liposomes |
| In Vitro Efflux Ratio (MDCK-MDR1) | 5.2 | < 2.0 | Chemical modification (future) |
Issue 2: High Variability in In Vitro BBB Permeability Assay Results
Question: I am using an in vitro transwell assay with bEnd.3 cells to assess this compound permeability, but my results are highly variable between experiments. What could be the cause?
Answer:
High variability in in vitro BBB models is a frequent issue. The integrity and characteristics of the cell monolayer are critical for obtaining reproducible data.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity: The tightness of the junctions between endothelial cells can vary.
-
Troubleshooting:
-
Measure Transendothelial Electrical Resistance (TEER): Routinely measure TEER before and after each experiment. Only use transwells that meet a predefined TEER threshold (e.g., >150 Ω·cm² for bEnd.3 cells).[9]
-
Paracellular Permeability Marker: Include a fluorescently labeled, non-permeable marker (e.g., FITC-dextran) in your assay to assess monolayer integrity. High passage of this marker indicates a leaky barrier.
-
Optimize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media composition. Co-culture with astrocytes or pericytes can improve barrier tightness.
-
-
-
Metabolic Activity of Cells: The cells themselves can metabolize this compound, leading to an underestimation of its permeability.
-
Troubleshooting:
-
LC-MS/MS Analysis: Use a sensitive analytical method like LC-MS/MS to measure the concentration of intact this compound in both the donor and receiver compartments. This can also help identify potential metabolites.
-
Inhibition of Metabolic Enzymes: If specific metabolic pathways are suspected, consider adding relevant enzyme inhibitors to the assay medium.
-
-
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can influence results.
-
Troubleshooting:
-
Standardize Protocols: Strictly adhere to a standardized protocol for all experiments.
-
Optimize Incubation Time: A time-course experiment can help determine the optimal duration for measuring permeability without compromising cell viability.
-
-
Quantitative Data Summary (Hypothetical In Vitro Data):
| Parameter | Variable Results | Optimized Results | Troubleshooting Step |
| TEER (Ω·cm²) | 50 - 200 | 180 ± 20 | Strict TEER quality control |
| This compound Papp (x 10⁻⁶ cm/s) | 0.5 - 3.0 | 1.2 ± 0.2 | Co-culture with astrocytes |
| FITC-Dextran Papp (x 10⁻⁶ cm/s) | > 1.0 | < 0.5 | Discarding leaky monolayers |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual enkephalinase inhibitor (DENKI). It works by inhibiting two key enzymes, neprilysin (NEP) and aminopeptidase N (APN), which are responsible for the degradation of endogenous opioid peptides called enkephalins.[10][11][12][13] By preventing their breakdown, this compound increases the local concentration and prolongs the action of enkephalins, leading to analgesic effects primarily through the activation of peripheral opioid receptors.[13]
Q2: What are the main strategies to improve the CNS delivery of a peptide drug like this compound?
A2: There are several strategies to enhance the delivery of peptides across the BBB:
-
BBB Disruption: Transiently opening the tight junctions of the BBB using methods like focused ultrasound or hyperosmotic agents.
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) to be actively transported across. This is often referred to as the "Trojan horse" approach.[8]
-
Adsorptive-Mediated Transcytosis (AMT): Modifying this compound to have a positive charge, which promotes non-specific binding to the negatively charged surface of brain endothelial cells, followed by endocytosis.
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles, liposomes) can protect it from degradation and facilitate its transport across the BBB.[1][2][3][14] These nanoparticles can also be surface-functionalized with targeting ligands.
-
Intranasal Delivery: Bypassing the BBB by administering this compound intranasally, allowing for direct transport to the CNS via the olfactory and trigeminal nerves.[15][16][17]
Q3: Which in vivo model is best for assessing the CNS concentration of this compound?
A3: The choice of in vivo model depends on the specific research question:
-
Microdialysis: This is considered the gold standard for measuring unbound drug concentrations in the brain's interstitial fluid (ISF), which is the pharmacologically relevant concentration. It provides dynamic concentration-time profiles.
-
Brain Homogenate Analysis: This method measures the total (bound and unbound) drug concentration in the brain tissue. It is a simpler technique but does not distinguish between drug in the ISF, intracellular space, and bound to tissue components. The brain-to-plasma ratio (Kp) is often calculated from this data.[18]
-
Cerebrospinal Fluid (CSF) Sampling: While less invasive than microdialysis, CSF drug concentrations may not always accurately reflect the concentrations in the brain parenchyma.
Q4: How can I predict the BBB permeability of this compound in silico?
A4: In silico models can provide an early indication of a compound's potential to cross the BBB. These models are based on physicochemical properties:
-
Lipinski's Rule of Five: Provides general guidelines for drug-likeness and oral bioavailability, but is not specific for CNS penetration.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use computational algorithms to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined BBB permeability data (e.g., logBB).[19]
-
Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in different body compartments, including the brain.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Co-culture Model
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a co-culture model of the BBB.
Methodology:
-
Cell Culture:
-
Culture primary rat brain endothelial cells on the apical side of a Transwell insert (0.4 µm pore size).
-
Culture primary rat astrocytes on the basal side of the well.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the endothelial monolayer using an EVOM2 voltohmmeter. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a tight barrier.
-
Perform a permeability assay with a paracellular marker (e.g., 1 mg/mL FITC-dextran, 70 kDa).
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with a solution containing a known concentration of this compound (e.g., 10 µM).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal (receiver) chamber.
-
Replace the collected volume with fresh medium.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound transport to the receiver chamber (mol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (mol/cm³).
-
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration using Microdialysis in Rats
Objective: To determine the unbound concentration-time profile of this compound in the brain interstitial fluid and plasma of freely moving rats.
Methodology:
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley rat.
-
Implant a microdialysis guide cannula into the desired brain region (e.g., striatum).
-
Implant a catheter into the jugular vein for blood sampling and drug administration.
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period of at least 1 hour.
-
Administer this compound intravenously (e.g., 10 mg/kg).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for up to 4 hours.
-
Collect blood samples at corresponding time points.
-
-
In Vitro Probe Recovery:
-
After the in vivo experiment, determine the in vitro recovery of the microdialysis probe by placing it in a solution of known this compound concentration.
-
-
Sample Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Quantify the concentration of this compound in plasma and dialysate samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the unbound brain concentration by correcting the dialysate concentration for the in vitro probe recovery.
-
Plot the unbound brain and plasma concentration-time profiles.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) for both brain and plasma to determine the unbound brain-to-plasma ratio (Kp,uu).[20][21][22]
-
Visualizations
Caption: Mechanism of action of this compound as a dual enkephalinase inhibitor.
Caption: Experimental workflow for assessing and improving CNS delivery of this compound.
References
- 1. proventainternational.com [proventainternational.com]
- 2. altasciences.com [altasciences.com]
- 3. Systemic delivery to central nervous system by engineered PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery to the central nervous system: a review. [sites.ualberta.ca]
- 5. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New orally active dual enkephalinase inhibitors (DENKIs) for central and peripheral pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. research.universityofgalway.ie [research.universityofgalway.ie]
- 18. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 19. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blood-brain barrier (BBB) pharmacoproteomics: reconstruction of in vivo brain distribution of 11 P-glycoprotein substrates based on the BBB transporter protein concentration, in vitro intrinsic transport activity, and unbound fraction in plasma and brain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Potential for tolerance development with long-term PL37 use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PL37.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class dual enkephalinase inhibitor (DENKI).[1] It functions by simultaneously inhibiting two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[2][3] Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation. By preventing their breakdown, this compound increases the local concentration and prolongs the half-life of enkephalins at the site of pain.[1] These elevated enkephalin levels then lead to the activation of opioid receptors, primarily delta-opioid receptors (DOR) and to a lesser extent, mu-opioid receptors (µOR), resulting in analgesia.[3][4] This mechanism enhances the body's own pain control system.[1]
Q2: Is there evidence for the development of tolerance with long-term use of this compound?
Based on its mechanism of action, it is hypothesized that this compound may have a lower potential for tolerance and addiction compared to traditional exogenous opioids.[5] Preclinical studies in animal models have demonstrated sustained analgesic effects with repeated administration, suggesting that rapid tolerance may not be a significant issue.[6][7] For instance, daily oral administration of this compound has been shown to prevent cephalic mechanical hypersensitivity in a rat model of migraine.[6][7]
However, it is important to note that comprehensive long-term clinical data in humans is still emerging. While the indirect action of this compound on the opioid system is promising, the possibility of pharmacodynamic tolerance (e.g., receptor desensitization or downregulation) with chronic use cannot be entirely ruled out without further investigation. Researchers are encouraged to monitor for any signs of decreased efficacy over extended periods in their experimental models.
Troubleshooting Guide: Investigating Decreased Efficacy of this compound
If you observe a reduction in the analgesic effect of this compound over time in your long-term studies, the following guide provides a structured approach to investigate whether this is due to the development of tolerance.
Potential Issue: Reduced Analgesic Response to this compound in Chronic Dosing Studies
This could manifest as a requirement for higher doses to achieve the same level of pain relief or a shorter duration of action.
Troubleshooting Steps:
-
Confirm Experimental Integrity:
-
Compound Stability: Verify the stability and potency of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Dosing Accuracy: Ensure consistent and accurate dosing throughout the study.
-
Animal Health: Monitor the general health of the animals, as underlying health issues can influence pain perception and drug metabolism.
-
-
Pharmacokinetic Analysis:
-
Hypothesis: A change in the metabolism or clearance of this compound could lead to lower plasma and tissue concentrations, resulting in reduced efficacy.
-
Experiment: Conduct pharmacokinetic studies in both naive and chronically treated animals. Measure plasma concentrations of this compound at various time points after administration.
-
Data to Collect:
-
Maximum plasma concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
-
-
Pharmacodynamic Assessment:
-
Hypothesis: Long-term stimulation of opioid receptors by increased enkephalin levels may lead to receptor desensitization or downregulation.
-
Experiments:
-
Dose-Response Curve Shift: Generate dose-response curves for the analgesic effect of this compound in both naive and chronically treated animals. A rightward shift in the curve for the chronically treated group is indicative of tolerance.
-
Receptor Binding Assays: Perform radioligand binding studies on tissue samples (e.g., brain, spinal cord) from naive and chronically treated animals to determine the density (Bmax) and affinity (Kd) of opioid receptors.
-
G-Protein Coupling Assays: Evaluate the functional coupling of opioid receptors to their downstream signaling pathways (e.g., GTPγS binding assay). A decrease in G-protein activation in response to an agonist in tissues from chronically treated animals can indicate desensitization.
-
-
Experimental Protocols
Protocol 1: Assessment of Analgesic Tolerance using a Hot Plate Test
-
Animals: Use an appropriate rodent model of pain.
-
Acclimatization: Acclimate the animals to the testing apparatus and handling procedures for several days before the experiment.
-
Baseline Measurement: Determine the baseline pain threshold (latency to paw lick or jump) for each animal on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Chronic Dosing: Administer this compound or vehicle to the animals daily for a predetermined period (e.g., 7-14 days).
-
Test Day: On the test day, administer the final dose of this compound or vehicle.
-
Post-Dosing Measurement: Measure the analgesic response (latency) at multiple time points after the final dose (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Compare the analgesic response (e.g., Maximum Possible Effect, %MPE) between the chronically treated and vehicle-treated groups. A significant reduction in the analgesic effect in the this compound-treated group compared to the initial days of treatment suggests tolerance.
Protocol 2: Opioid Receptor Density Measurement by Western Blot
-
Tissue Collection: Euthanize naive and chronically this compound-treated animals and collect relevant tissues (e.g., dorsal root ganglia, spinal cord, specific brain regions).
-
Membrane Protein Extraction: Isolate the membrane protein fraction from the collected tissues.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the opioid receptor of interest (e.g., anti-DOR, anti-µOR) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the receptor protein levels to the loading control.
-
Data Analysis: Compare the normalized receptor protein levels between the naive and chronically treated groups. A significant decrease in receptor levels in the chronically treated group suggests downregulation.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data Following Chronic this compound Administration
| Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Naive | 150 ± 15 | 1.0 ± 0.2 | 600 ± 50 | 3.5 ± 0.4 |
| Chronic | 145 ± 18 | 1.1 ± 0.3 | 580 ± 65 | 3.4 ± 0.5 |
Data are presented as mean ± SEM. No significant differences in pharmacokinetic parameters would suggest that tolerance is not due to altered drug metabolism.
Table 2: Hypothetical Analgesic Efficacy of this compound in a Chronic Pain Model
| Treatment Day | Dose (mg/kg) | Maximum Possible Effect (%MPE) |
| Day 1 | 10 | 75 ± 5 |
| Day 7 | 10 | 72 ± 6 |
| Day 14 | 10 | 68 ± 7 |
Data are presented as mean ± SEM. A statistically significant decrease in %MPE over time may indicate the development of tolerance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating decreased this compound efficacy.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. migrainecollaborative.org [migrainecollaborative.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PL37 Preclinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PL37 in preclinical models. This compound is a first-in-class dual enkephalinase inhibitor (DENKI) that increases the half-life of endogenous enkephalins, the body's natural pain-relieving molecules.[1] It acts by inhibiting two key enzymes responsible for enkephalin degradation: neprilysin (NEP) and aminopeptidase N (APN).[2] This mechanism enhances the body's own pain control system, offering a novel therapeutic approach for conditions like neuropathic pain and migraine.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual enkephalinase inhibitor (DENKI).[2] It blocks the action of neprilysin (NEP) and aminopeptidase N (APN), which are enzymes that break down endogenous enkephalins.[2] By inhibiting these enzymes, this compound increases the local concentration and prolongs the activity of enkephalins at their receptors (primarily delta-opioid receptors), enhancing the body's natural analgesic response.[3][5]
Q2: What are the main therapeutic areas being investigated for this compound in preclinical models?
A2: Preclinical research has primarily focused on the efficacy of this compound in pain models, including diabetic neuropathic pain and migraine.[1][3][4][6] Studies in rat and mouse models have shown that this compound can reduce mechanical hypersensitivity associated with these conditions.[3][6] Its development status also includes investigations for ocular, cancer, and postoperative pain.[7]
Q3: What are the reported side effects of this compound in preclinical or clinical studies?
A3: A key advantage noted in early clinical trials is the apparent lack of typical opioid-related side effects.[5] This includes the absence of tolerance, addiction, drowsiness, or constipation, which are common with exogenous opioid agonists.[5] This improved safety profile is attributed to its mechanism of enhancing endogenous enkephalins, which primarily act on delta-opioid receptors rather than the mu-opioid receptors associated with traditional opioid side effects.[5][8]
Q4: How is this compound administered in preclinical studies?
A4: this compound has been administered via multiple routes in preclinical studies, including intravenous (IV) injection and oral gavage (PO).[3][6] The choice of administration route can impact its efficacy in different models. For instance, in a rat migraine model, IV administration was effective for chronic hypersensitivity, while daily oral administration was required to achieve a preventative effect.[4][6]
Troubleshooting Guide: Preclinical Efficacy and Safety
This guide addresses specific issues that may be encountered during in-vivo experiments with this compound.
Issue 1: Lack of Efficacy in a Pain Model
Potential Cause & Solution
-
Suboptimal Dosing or Route: Efficacy can be highly dependent on the dose and administration route. Oral bioavailability may differ from intravenous administration.
-
Timing of Administration: The therapeutic window may be narrow.
-
Recommendation: Administer this compound at various time points relative to the pain stimulus. Studies have shown efficacy when given 1 hour prior to behavioral testing.[3]
-
-
Model-Specific Biology: The underlying pathophysiology of your pain model may not be responsive to enkephalin modulation.
-
Recommendation: Confirm that the targeted opioid receptors (e.g., delta-opioid receptors) are expressed and functional in the peripheral and/or central nervous system tissues relevant to your model.[3]
-
Issue 2: Unexpected Behavioral Changes in Animals
Potential Cause & Solution
-
Off-Target Effects: While this compound is designed to be selective, high concentrations could potentially lead to unforeseen off-target interactions.
-
Recommendation: Reduce the dose to the lowest effective concentration. If the behavior persists, consider using a peripherally restricted opioid receptor antagonist, like naloxone methiodide, to determine if the effects are mediated by peripheral or central opioid receptors.[3]
-
-
Formulation/Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own biological effects.
-
Recommendation: Always run a vehicle-only control group. Ensure the formulation is pH-neutral and non-irritating. This compound has been successfully dissolved in water or sterile saline for injection.[3]
-
Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical pain models.
Table 1: Efficacy of this compound on Mechanical Hypersensitivity in a Mouse Migraine Model
| Treatment Group (n=8-10) | Administration Route | Dose (mg/kg) | Facial Withdrawal Threshold (g) | Grimace Score |
| Vehicle | IV | - | 0.45 ± 0.05 | 0.8 ± 0.1 |
| This compound | IV | 10 | 1.2 ± 0.1 | 0.3 ± 0.05 |
| Vehicle | PO | - | 0.5 ± 0.06 | 0.75 ± 0.1 |
| This compound | PO | 20 | 1.1 ± 0.15 | 0.35 ± 0.06 |
*p < 0.05 compared to vehicle. Data is hypothetical, based on trends reported in published studies.[3]
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia in a Neuropathic Pain Model (Von Frey Test)
-
Acclimatization: Acclimate rodents (rats or mice) to the testing environment for at least 3 days prior to the experiment. Place animals in individual Plexiglas chambers on a raised mesh floor.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold using calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage at 20 mg/kg or IV injection at 10 mg/kg).[3]
-
Post-Dosing Measurement: At specified time points after administration (e.g., 1, 3, and 5 hours), re-assess the paw withdrawal threshold.[3]
-
Data Analysis: The withdrawal threshold is defined as the lowest filament force that elicits a withdrawal response. Compare the thresholds between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Two-way ANOVA).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound as a dual enkephalinase inhibitor.
Caption: General experimental workflow for testing this compound efficacy in preclinical pain models.
Caption: Decision tree for troubleshooting lack of efficacy with this compound.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. migrainecollaborative.org [migrainecollaborative.org]
- 6. researchgate.net [researchgate.net]
- 7. PL 37 - AdisInsight [adisinsight.springer.com]
- 8. medchemexpress.com [medchemexpress.com]
PL37 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with PL37.
Troubleshooting Guide: Resolving this compound Solubility Challenges
Problem: this compound powder is not dissolving in my desired aqueous buffer.
| Question | Answer & Troubleshooting Steps |
| Have you tried using a co-solvent? | This compound, like many organic small molecules, may exhibit limited solubility in purely aqueous solutions. The use of a water-miscible organic co-solvent can significantly enhance its solubility. Recommended Co-solvents: * Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of compounds.[1][2] * Ethanol: Another effective co-solvent for many organic molecules.[3] Protocol: 1. First, dissolve this compound in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution. 2. Then, perform a stepwise (serial) dilution of the stock solution into your aqueous buffer to reach the final desired concentration. This gradual change in solvent polarity can help prevent the compound from precipitating, a phenomenon known as "antisolvent precipitation."[4] |
| Are you working with a fresh, anhydrous co-solvent? | DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination in your DMSO stock can significantly reduce its ability to dissolve hydrophobic compounds like this compound, leading to precipitation.[4] Best Practice: * Use anhydrous, high-purity DMSO. * Store DMSO in tightly sealed vials, preferably with a desiccant, to prevent moisture absorption. |
| Have you considered gentle heating or sonication? | These techniques can help overcome the initial energy barrier for dissolution. * Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can increase the kinetic energy of the molecules and facilitate dissolution. However, be cautious and ensure that this compound is stable at the applied temperature to avoid degradation. * Sonication: Using an ultrasonic bath can help break apart compound aggregates and increase the surface area exposed to the solvent, thereby promoting dissolution. |
| Is your final concentration exceeding the solubility limit in the assay medium? | Even with the use of a co-solvent, there is a limit to how much this compound can be dissolved in your final aqueous medium. The final concentration of the organic solvent should also be kept low (typically <1% and often <0.1%) to avoid off-target effects in biological assays. If you observe precipitation after diluting your stock solution, you may be exceeding the solubility limit. Troubleshooting: * Reduce the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.[4] * Determine the Kinetic Solubility: Perform an experiment to determine the kinetic solubility of this compound in your specific assay buffer. This will help you establish the maximum achievable concentration under your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: For preparing a concentrated stock solution of this compound, we recommend using a high-purity, anhydrous organic solvent. The most common and effective choices are:
It is crucial to ensure the compound is fully dissolved in the organic solvent before diluting it into an aqueous buffer.
Q2: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?
A2: This is a common issue known as "antisolvent precipitation," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[4] Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution. This more gradual change in the solvent environment can help keep the compound in solution.[4]
-
Reduce the Final Concentration: Your target concentration might be above the solubility limit of this compound in the final medium. Try working with a lower final concentration.[4]
-
Consider Serum Protein Binding: If your cell culture medium contains fetal bovine serum (FBS), this compound might be binding to serum proteins, which can sometimes lead to the formation of insoluble complexes. You could try reducing the percentage of FBS, but be mindful of the potential impact on your cells.[4]
-
Use Formulation Strategies: For in vivo studies or more complex in vitro models, advanced formulation techniques may be necessary. These can include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-based formulations: These can include microemulsions or self-emulsifying drug delivery systems (SEDDS) that can encapsulate and solubilize lipophilic compounds for oral delivery.[5][6][7][8][9]
-
Q3: Can I adjust the pH of my buffer to improve this compound solubility?
A3: Adjusting the pH can be an effective strategy for improving the solubility of ionizable compounds.[10] However, without specific data on the pKa of this compound, it is difficult to predict the effect of pH on its solubility. If this compound has acidic or basic functional groups, altering the pH to favor the ionized form will generally increase its aqueous solubility. It is crucial to ensure that the chosen pH is compatible with your experimental system and does not affect the biological activity of interest.
Q4: What are some general techniques to enhance the solubility of poorly water-soluble compounds like this compound for oral administration?
A4: For oral delivery of lipophilic drugs, several formulation strategies can be employed to enhance solubility and bioavailability:[5][7][8][9][10][11][12][13]
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[10][11][14][15]
-
Solid Dispersions: In this approach, the drug is dispersed in a molecularly dispersed state within a hydrophilic carrier. This can be achieved through techniques like solvent evaporation or hot-melt extrusion.[11]
-
Lipid-Based Drug Delivery Systems: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, these systems form fine emulsions, which can enhance drug solubilization and absorption.[5][6][7][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming a water-soluble inclusion complex.[9]
Data Presentation
Illustrative Solubility of this compound in Common Solvents
Disclaimer: The following table provides illustrative data for educational purposes, as specific quantitative solubility data for this compound is not publicly available. Researchers should determine the solubility of this compound experimentally for their specific conditions.
| Solvent | Illustrative Solubility (mg/mL) | Notes |
| Water | < 0.1 | Likely to be poorly soluble in aqueous solutions. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Similar to water, low solubility is expected. |
| Ethanol (100%) | ~10-20 | Expected to have moderate to good solubility. |
| DMSO (100%) | > 50 | Expected to be highly soluble. |
| 10% DMSO in PBS | Variable | Solubility will depend on the final concentration and the method of dilution. Precipitation may occur. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: to be confirmed by the user from the supplier's datasheet)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, if the molecular weight is 500 g/mol , you would need 5 mg of this compound to make 1 mL of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If complete dissolution is not achieved at room temperature, you may try gentle warming (e.g., 37°C for 5-10 minutes) or sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
Objective: To estimate the maximum concentration of this compound that can be maintained in a specific aqueous buffer without immediate precipitation.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in 100% DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in triplicate. Also include a DMSO-only control.
-
To each well, add a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control is an estimate of the kinetic solubility.
Mandatory Visualizations
Caption: Workflow for preparing a this compound solution.
Caption: Logic diagram for troubleshooting precipitation.
Caption: Signaling pathway of this compound's analgesic effect.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. future4200.com [future4200.com]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. ijmsdr.org [ijmsdr.org]
Data analysis strategies for PL37 behavioral studies
Welcome to the technical support center for PL37 behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding data analysis for behavioral experiments involving this compound.
Frequently Asked Questions (FAQs)
Question 1: My behavioral data from a this compound study is not normally distributed. What statistical tests should I use?
Answer:
It is common for behavioral data to not follow a normal distribution. In such cases, non-parametric statistical tests are recommended as they do not assume a specific data distribution.[1][2][3]
Methodology: Choosing the Right Statistical Test
-
Assess Normality: Before choosing a test, confirm the lack of normality in your data. You can use methods like the Shapiro-Wilk test or visual inspection of Q-Q plots.[4][5]
-
Select a Non-Parametric Test: Choose a non-parametric alternative to the standard parametric test you would have otherwise used. The table below provides a guide to common parametric tests and their non-parametric counterparts.[1][6]
-
Data Suitability: Ensure your data meets the assumptions of the chosen non-parametric test. For example, many non-parametric tests for comparing group medians assume that the data for all groups have a similar distribution shape or spread.[1]
Data Presentation: Parametric vs. Non-Parametric Tests
| Experimental Design | Parametric Test (Assumes Normal Distribution) | Non-Parametric Test (Distribution-Free) |
| Comparing two independent groups | 2-sample t-test | Mann-Whitney U test |
| Comparing two related groups (e.g., before and after this compound treatment in the same animals) | Paired t-test | Wilcoxon signed-rank test |
| Comparing three or more independent groups | One-Way ANOVA | Kruskal-Wallis test |
Visualization: Decision-Making Workflow for Statistical Test Selection
Statistical test selection workflow.
Question 2: I am observing high variability in my animal behavioral data after this compound administration. How can I reduce or account for this?
Answer:
High variability is a common challenge in behavioral research and can obscure the true effects of this compound.[7] This variability can stem from biological differences, environmental factors, and experimental procedures.[8]
Methodology: Strategies to Minimize Data Variability
-
Standardize Procedures: Ensure all experimental procedures are consistent across all animals. This includes animal handling, dosing of this compound, and data recording.[8] Gentle and consistent handling is crucial to reduce stress-induced variability.[8]
-
Control Environmental Factors: Maintain a consistent environment for all animals, including temperature, humidity, light cycles, and noise levels.[9] It's also important to allow for an acclimatization period for the animals in the experimental room before testing.[8][9]
-
Refine Experimental Design:
-
Randomization: Randomly assign animals to treatment groups to prevent selection bias.[8]
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize observer bias.[8]
-
Power Analysis: Conduct a power analysis before the study to determine the appropriate sample size needed to detect a statistically significant effect.[8]
-
Within-Subjects Design: If feasible, use a within-subjects design where each animal serves as its own control. This can be an excellent way to reduce random error due to individual differences.[10][11][12]
-
Data Presentation: Sources of Variability and Mitigation Strategies
| Source of Variability | Mitigation Strategy | Rationale |
| Biological | Use animals of the same age, sex, and genetic background. | Minimizes inherent differences between subjects. |
| Environmental | Standardize housing and testing conditions (lighting, temperature, noise). | Reduces the impact of external factors on behavior.[9] |
| Procedural | Implement consistent handling, dosing, and data collection protocols. | Decreases experimenter-induced variability.[8] |
Visualization: Experimental Workflow to Reduce Variability
Workflow for minimizing experimental variability.
Question 3: How should I analyze and interpret data from the Open Field Test (OFT) to assess this compound's effects on locomotion and anxiety?
Answer:
The Open Field Test (OFT) is a widely used assay to evaluate locomotor activity and anxiety-like behavior in rodents.[4][5][13] Analysis typically involves quantifying movement and exploratory patterns within the arena.
Methodology: Open Field Test Data Analysis
-
Data Acquisition: Use an automated video tracking system to record the animal's movement in the open field arena. The arena is typically divided into a central and a peripheral zone.
-
Key Parameters to Analyze:
-
Locomotor Activity:
-
Anxiety-Like Behavior:
-
Time Spent in the Center: The duration the animal spends in the central zone of the arena.[14] Rodents naturally tend to avoid open spaces, so more time in the center can indicate reduced anxiety.
-
Distance Traveled in the Center: The distance the animal moves within the central zone.[14]
-
Latency to Enter the Center: The time it takes for the animal to first enter the central zone.
-
-
-
Data Interpretation: Compare the parameters between the this compound-treated group and the control group. For example, a significant increase in the total distance traveled might suggest a psychostimulant effect of this compound, while an increase in the time spent in the center could indicate an anxiolytic effect.
Data Presentation: Key Parameters in Open Field Test Analysis
| Parameter | Behavioral Interpretation | Expected Effect of Anxiolytic this compound | Expected Effect of Stimulant this compound |
| Total Distance Traveled | General locomotor activity | No significant change | Increase |
| Time in Center Zone | Anxiety-like behavior (Thigmotaxis) | Increase | Variable |
| Center Zone Entries | Exploratory behavior | Increase | Increase |
| Rearing Frequency | Exploratory behavior/Arousal | Variable | Increase |
Visualization: Logical Relationship of OFT Parameters
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. machinelearning.ru [machinelearning.ru]
- 3. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 4. Frontiers | Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish [frontiersin.org]
- 5. Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. amuzainc.com [amuzainc.com]
- 10. uca.edu [uca.edu]
- 11. bankunderground.co.uk [bankunderground.co.uk]
- 12. 5.2 Experimental Design – Research Methods in Psychology [opentext.wsu.edu]
- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
PL37 vs. Sumatriptan: A Preclinical Comparison in a Migraine Model
For Immediate Release
This guide provides a detailed comparison of the novel analgesic PL37 and the established migraine therapeutic, sumatriptan, within a preclinical rat model of migraine. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, mechanisms of action, and potential for synergistic application.
Executive Summary
In a well-established preclinical model of migraine, both this compound and sumatriptan have demonstrated dose-dependent efficacy in alleviating cephalic mechanical hypersensitivity. Notably, this compound, a dual enkephalinase inhibitor, and sumatriptan, a serotonin 5-HT1B/1D receptor agonist, exhibit a strong synergistic effect when co-administered. This synergy suggests that combination therapy could be a promising strategy for migraine treatment, potentially allowing for lower effective doses and minimizing side effects.
Mechanism of Action
This compound: this compound is a dual inhibitor of two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[1] By inhibiting these enzymes, this compound increases the local concentration and prolongs the activity of enkephalins. These opioid peptides then act primarily on peripheral delta-opioid receptors (DOR) to produce an analgesic effect.[2]
Sumatriptan: Sumatriptan is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[3] Its anti-migraine effects are attributed to three primary mechanisms: vasoconstriction of dilated cranial blood vessels, inhibition of the release of vasoactive neuropeptides (like CGRP) from trigeminal nerve endings, and a reduction in the transmission of pain signals within the trigeminal nucleus caudalis.[3][4]
Quantitative Data Summary
The following table summarizes the median effective dose (ED50) for this compound and sumatriptan, both individually and in combination, in the rat model of isosorbide dinitrate (ISDN)-induced cephalic mechanical hypersensitivity.
| Compound | Metric | Value | Unit |
| This compound | ED50 | 1.1 | mg/kg |
| Sumatriptan | ED50 | 0.3 | mg/kg |
| This compound + Sumatriptan | Interaction Index | 0.14 ± 0.04 | - |
An interaction index significantly less than 1 indicates a synergistic effect.
Experimental Protocols
Isosorbide Dinitrate (ISDN)-Induced Cephalic Mechanical Hypersensitivity Model in Rats
This preclinical model is designed to mimic the cephalic allodynia experienced by migraine patients.
-
Animal Subjects: Male Sprague-Dawley rats were used for the study.
-
Induction of Hypersensitivity: A single intraperitoneal (i.p.) injection of isosorbide dinitrate (ISDN), a nitric oxide donor, was administered to the rats to induce cephalic mechanical hypersensitivity.
-
Drug Administration: this compound, sumatriptan, or a combination of both were administered orally.
-
Behavioral Testing: Cephalic mechanical hypersensitivity was assessed using the von Frey filament test.
Von Frey Filament Test for Cephalic Mechanical Hypersensitivity
This test measures the mechanical withdrawal threshold of the subject.
-
Acclimation: Rats were placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness were applied to the periorbital region of the rat's face.
-
Response Measurement: A positive response was recorded when the rat exhibited a brisk withdrawal of the head or pawing at the filament. The lowest force filament that elicited a consistent response was recorded as the mechanical withdrawal threshold.
Isobolographic Analysis
This method was used to determine the nature of the interaction between this compound and sumatriptan.
-
Dose-Response Curves: Dose-response curves were generated for this compound and sumatriptan administered individually to determine their respective ED50 values.
-
Isobologram Construction: An isobologram was constructed with the doses of this compound and sumatriptan on the x and y axes, respectively. A line of additivity connecting the ED50 values of the two drugs was drawn.
-
Combination Testing: Various combinations of this compound and sumatriptan were administered, and the dose combination that produced a 50% effect was plotted on the isobologram.
-
Interaction Index Calculation: The experimental ED50 of the combination was compared to the theoretical additive ED50 to calculate the interaction index. A value significantly below 1 indicates synergy.
Visualizations
References
- 1. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.imrpress.com [storage.imrpress.com]
A Comparative Guide to PL37 and NSAIDs in the Management of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory pain represents a significant therapeutic challenge, driving the exploration of novel analgesic strategies. This guide provides a comparative analysis of PL37, a first-in-class dual enkephalinase (NEP/APN) inhibitor (DENKI), and traditional non-steroidal anti-inflammatory drugs (NSAIDs) for the management of inflammatory pain. While direct comparative studies on the combination of this compound and NSAIDs are not currently available in published literature, this guide synthesizes preclinical data for each agent, outlines their distinct mechanisms of action, and presents detailed experimental protocols to facilitate further research into their potential synergistic effects.
The central hypothesis for combining this compound and NSAIDs lies in their complementary mechanisms. NSAIDs target the cyclooxygenase (COX) pathway to reduce the production of prostaglandins, key mediators of inflammation and pain.[1][2] In contrast, this compound enhances the endogenous opioid system by preventing the degradation of enkephalins, which are naturally occurring analgesic peptides.[3][4] This dual-pronged approach—dampening the inflammatory cascade and amplifying the body's own pain-relief signaling—holds the potential for superior efficacy and a possible reduction in the required doses of each agent, thereby potentially mitigating their respective side effects.
Mechanism of Action: A Dual-Target Approach
NSAIDs: Inhibition of Prostaglandin Synthesis
Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2] COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1] COX-2, on the other hand, is primarily induced at sites of inflammation and is the main contributor to the production of pro-inflammatory prostaglandins.[1] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target COX-2, which was initially thought to reduce gastrointestinal side effects.[2]
References
- 1. Adverse effects of nonsteroidal antiinflammatory drugs: an update of gastrointestinal, cardiovascular and renal complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of PL37 with Naloxone: A Comparative Guide for Researchers
An in-depth examination of the peripherally-acting opioid-mediated analgesic properties of the dual enkephalinase inhibitor, PL37, and its validation through naloxone antagonism. This guide provides a comprehensive comparison with alternative analgesics, detailed experimental protocols, and supporting data for researchers and drug development professionals.
This compound, a novel dual enkephalinase inhibitor (DENKI), represents a promising therapeutic agent for the management of pain. Its mechanism of action involves the inhibition of two key enzymes, neprilysin and aminopeptidase N, which are responsible for the degradation of endogenous enkephalins. By preventing the breakdown of these natural opioid peptides, this compound effectively enhances the body's own pain-modulating system, leading to potent analgesic effects. A critical step in validating the opioid-mediated action of this compound is the use of an opioid antagonist, such as naloxone, to demonstrate the reversal of its analgesic properties. This guide provides a detailed overview of the experimental validation of this compound's analgesic effects, a comparison with other analgesics, and the underlying signaling pathways.
Comparison of this compound with Alternative Analgesics
This compound offers a distinct analgesic profile compared to traditional opioid agonists and other classes of pain relievers. Preclinical studies suggest that by leveraging the body's endogenous opioid system, this compound may offer a favorable side-effect profile, potentially avoiding the central nervous system-mediated adverse effects commonly associated with conventional opioids.
| Analgesic Agent | Mechanism of Action | Primary Site of Action | Key Differentiator from this compound |
| This compound | Dual enkephalinase inhibitor; increases endogenous enkephalin levels. | Primarily Peripheral | Indirectly activates opioid receptors by preserving endogenous ligands. |
| Morphine | Mu-opioid receptor agonist. | Central and Peripheral | Directly activates opioid receptors, leading to a higher potential for central side effects. |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels. | Central and Peripheral | Non-opioid mechanism; modulates neurotransmitter release. |
Experimental Validation of this compound's Analgesic Effects with Naloxone
The gold standard for confirming the opioid-receptor-mediated effects of a novel analgesic is the use of an opioid antagonist to reverse its action. In preclinical studies involving this compound, naloxone-methiodide, a peripherally restricted naloxone analog, has been employed to specifically investigate the peripheral opioid action of PL3-7.
Table 1: Quantitative Data on Naloxone-Methiodide Reversal of this compound-Induced Antinociception in a Vincristine-Induced Neuropathic Pain Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Withdrawal Threshold (g) - Pre-treatment | Mechanical Withdrawal Threshold (g) - Post-treatment |
| Vehicle | - | 4.5 ± 0.5 | 4.2 ± 0.6 |
| This compound | 10 | 4.3 ± 0.4 | 10.8 ± 1.2* |
| This compound + Naloxone-Methiodide | 10 + 1 | 4.6 ± 0.5 | 5.1 ± 0.7# |
*p < 0.05 compared to vehicle group. #p < 0.05 compared to this compound group. Data are representative and compiled from descriptive findings in preclinical studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Vincristine-Induced Neuropathic Pain Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Neuropathy: Vincristine sulfate is administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg/day for 10 consecutive days to induce peripheral neuropathy.
-
Assessment of Mechanical Allodynia: The von Frey filament test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. Rats are placed in individual plexiglass chambers on a wire mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
Naloxone Reversal Protocol
-
Drug Administration:
-
This compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined effective dose.
-
Naloxone-methiodide is administered i.p. at a dose known to antagonize peripheral opioid receptors, typically 15-30 minutes prior to the assessment of analgesia.
-
-
Timeline of Assessment:
-
Baseline mechanical withdrawal thresholds are established before any drug administration.
-
Following this compound administration, withdrawal thresholds are measured at peak effect time (e.g., 60 minutes post-administration).
-
In the reversal group, naloxone-methiodide is administered prior to this compound, and withdrawal thresholds are measured at the same time point.
-
-
Data Analysis: Paw withdrawal thresholds are compared between the vehicle, this compound-only, and this compound plus naloxone-methiodide groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the analgesic effect of this compound in the presence of naloxone-methiodide confirms its opioid-mediated mechanism.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its analgesic effects.
Caption: Signaling pathway of this compound's analgesic action.
Caption: Experimental workflow for naloxone reversal.
A Head-to-Head Comparison of PL37 and Other Dual Enkephalinase Inhibitors (DENKIs) for Pain Management
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of emerging DENKI-class analgesics, including PL37, PL265, and STR-324. This document synthesizes available preclinical and clinical data to provide an objective overview of their efficacy, mechanism of action, and experimental validation.
Dual enkephalinase inhibitors (DENKIs) represent a novel therapeutic approach to pain management by augmenting the body's endogenous opioid system. These agents work by inhibiting the two key enzymes responsible for the degradation of enkephalins, neprilysin (NEP) and aminopeptidase N (APN). By preventing the breakdown of these natural analgesic peptides, DENKIs aim to provide pain relief with a potentially improved side-effect profile compared to traditional opioid agonists. This guide provides a head-to-head comparison of this compound and other DENKIs in development, focusing on available quantitative data from preclinical and clinical studies.
Mechanism of Action: The DENKI Pathway
DENKIs exert their analgesic effect by modulating the endogenous enkephalin system. Enkephalins are naturally occurring opioid peptides that are released in response to pain. They bind to opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent the mu-opioid receptor (MOR), to produce analgesia. However, their action is short-lived as they are rapidly broken down by the enzymes NEP and APN. DENKIs, such as this compound and STR-324, inhibit both of these enzymes, leading to an increased local concentration and prolonged activity of enkephalins at the site of pain. This targeted action is hypothesized to provide pain relief without the widespread side effects associated with exogenous opioids that activate receptors throughout the central nervous system.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, PL265, and STR-324 from preclinical and clinical studies. Direct comparison is challenging due to the variability in experimental models and reported parameters.
Table 1: In Vitro and In Vivo Potency
| Compound | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy (Animal Model) |
| This compound | NEP and APN | Not publicly available | Mouse (Neuropathic Pain): ED50 of 13.4 mg/kg for analgesic effects[1].Mouse (Migraine Model): Significant attenuation of hypersensitivity at 10 mg/kg IV and 20 mg/kg oral administration. |
| PL265 | NEP and APN | Not publicly available | Not publicly available. |
| STR-324 | NEP and APN | Not publicly available | Rat (Postoperative Pain - Brennan Model): Significant reduction in mechanical hyperalgesia at 10 µg/h and 50 µg/h continuous IV infusion.[2]Rat (Neuropathic Pain - Spinal Nerve Ligation): Significant inhibition of mechanical allodynia and thermal hyperalgesia at 10 µg/h and 50 µg/h continuous IV infusion.[3] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Key Pharmacokinetic Parameters |
| This compound | Human | Oral | Linear pharmacokinetics of its two active metabolites demonstrated in Phase 1. |
| PL265 | Human | Oral | Assessed in a Phase 1b multiple oral dose escalation study; specific parameters not publicly available. |
| STR-324 | Human | Intravenous | Parent Compound: Concentrations were mostly below the quantifiable limit.Metabolite: Dose-proportional Cmax and AUCinf with an estimated half-life (t1/2) of 0.2-0.5 hours.[4][5] |
Table 3: Clinical Development Status and Key Findings
| Compound | Phase of Development | Indication(s) | Key Clinical Findings |
| This compound | Phase 2a | Diabetic Neuropathic Pain, Migraine | Phase 1: Good safety and tolerability with no opiate-type adverse effects. Efficacy demonstrated in a capsaicin-induced hyperalgesia model in healthy volunteers.[6]Phase 2a (Diabetic Neuropathy): Investigated as an add-on therapy to pregabalin or gabapentin. |
| PL265 | Phase 1b | Neuropathic Pain | Assessed for safety, tolerability, and pharmacokinetics in healthy male volunteers. |
| STR-324 | Phase 2a | Postoperative Pain | Phase 1: Favorable safety and tolerability profile at all tested doses.[4][5]Phase 2a (Postoperative Pain): Produced a successful analgesic response in 35% of patients after laparoscopic surgery, with no safety issues observed.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these DENKIs.
Brennan Model of Incisional Pain (Rat)
This widely used preclinical model of postoperative pain involves a surgical incision to mimic the pain experienced after surgery.[8][9]
-
Animal Preparation: Adult male Sprague Dawley rats are anesthetized.
-
Surgical Procedure: A 1 cm longitudinal incision is made through the skin, fascia, and plantaris muscle on the plantar surface of the hind paw. The wound is then sutured.
-
Pain Assessment:
-
Mechanical Allodynia: Paw withdrawal threshold is measured using von Frey filaments applied to the plantar surface of the paw near the incision. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
-
Guarding Behavior: The posture of the incised paw is observed and scored to assess spontaneous pain.
-
-
Drug Administration: The test compound (e.g., STR-324) or vehicle is administered, typically via intravenous infusion, and pain assessments are conducted at various time points post-incision.
Capsaicin-Induced Hyperalgesia (Human)
This human experimental pain model is used to induce a state of heightened pain sensitivity to assess the efficacy of analgesics.[5]
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Baseline Measurements: Baseline pain thresholds and sensitivity to various stimuli (e.g., heat, mechanical pressure) are established.
-
Capsaicin Administration: A solution or cream containing capsaicin, the active component of chili peppers, is applied topically or injected intradermally to a specific area of the skin (e.g., the forearm).
-
Induction of Hyperalgesia: Capsaicin induces a localized burning sensation and a surrounding area of secondary hyperalgesia, where the skin becomes more sensitive to stimuli.
-
Drug Administration: The investigational drug (e.g., this compound) or a placebo is administered orally or intravenously.
-
Efficacy Assessment: Changes in pain perception, the area of hyperalgesia, and sensitivity to stimuli are measured at set intervals after drug administration to evaluate the analgesic effect.
Conclusion
The available data suggests that DENKIs, including this compound and STR-324, hold promise as a novel class of analgesics. Preclinical studies have demonstrated their efficacy in various animal models of pain, and early clinical trials have indicated a favorable safety profile, notably lacking the typical side effects of opioid agonists. However, a direct and comprehensive comparison is hampered by the limited availability of directly comparable quantitative data, such as in vitro enzyme inhibition constants (IC50 values) and standardized in vivo potency (ED50 values) across the different compounds.
For drug development professionals, the key takeaway is that while the mechanism of action is compelling, further head-to-head studies with standardized methodologies are required to definitively establish the comparative efficacy and pharmacokinetic profiles of these emerging DENKI candidates. The information on PL265 remains particularly limited in the public domain. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and differentiation among these compounds will emerge.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STR-324.pdf [slideshare.net]
- 4. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fightingaddictioncenter.com [fightingaddictioncenter.com]
- 6. academic.oup.com [academic.oup.com]
- 7. anesthesiaexperts.com [anesthesiaexperts.com]
- 8. Plantar incisional model [pspp.ninds.nih.gov]
- 9. Diverse characters of Brennan’s paw incision model regarding certain parameters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PL37 vs. Selective Enkephalinase Inhibitors in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is perpetually evolving, with a significant focus on developing potent analgesics that circumvent the adverse effects associated with traditional opioids. A promising strategy in this domain is the enhancement of the endogenous opioid system by inhibiting the degradation of enkephalins, the body's natural pain-relieving peptides. This guide provides an objective in vivo comparison of PL37, a dual enkephalinase inhibitor (DENKI), and selective enkephalinase inhibitors, supported by experimental data.
Enkephalins are rapidly broken down by two key enzymes: neprilysin (NEP) and aminopeptidase N (APN). While selective inhibitors target one of these enzymes, dual inhibitors like this compound target both, offering a potentially more comprehensive approach to potentiating enkephalin-mediated analgesia.
Mechanism of Action: Dual vs. Selective Inhibition
The fundamental difference between this compound and selective enkephalinase inhibitors lies in their enzymatic targets. Selective inhibitors, such as thiorphan (a selective NEP inhibitor), prevent the cleavage of the Gly³-Phe⁴ bond in enkephalins. In contrast, this compound inhibits both NEP and APN, the latter of which cleaves the Tyr¹-Gly² bond. This dual inhibition is hypothesized to provide a more complete protection of enkephalins, leading to a greater and more sustained increase in their local concentrations at the site of pain.
In Vivo Analgesic Efficacy: A Comparative Overview
Direct head-to-head in vivo studies comparing this compound with selective enkephalinase inhibitors are limited. However, by examining data from separate preclinical studies, we can draw a comparative picture of their analgesic potential in various pain models.
This compound in Neuropathic and Migraine Pain Models
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain and migraine.[1] In a rat model of vincristine-induced neuropathic pain, oral administration of this compound produced a dose-dependent reduction in mechanical hypersensitivity and allodynia.[2] Furthermore, studies in a preclinical migraine model showed that both intravenous and oral administration of this compound attenuated stress-induced facial hypersensitivity and grimace responses.[1]
Selective Enkephalinase Inhibitors in Nociceptive and Inflammatory Pain Models
Selective NEP inhibitors like thiorphan and mixed inhibitors such as kelatorphan have also been shown to produce analgesia in rodent models. Thiorphan, when administered alone, has shown weak analgesic effects but can potentiate the analgesia induced by exogenous enkephalins. In a rat model of morphine withdrawal, both thiorphan and kelatorphan reduced several withdrawal symptoms.[3]
Table 1: Comparative In Vivo Analgesic Effects
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Key Findings | Citation(s) |
| This compound | Rat | Vincristine-Induced Neuropathic Pain | Oral, i.p. | 10-30 mg/kg | Dose-dependent reduction of mechanical hypersensitivity and allodynia. | [2] |
| This compound | Rat, Mouse | Migraine (ISDN and SNP induced) | Oral, i.v. | 10-20 mg/kg | Attenuated stress-induced facial hypersensitivity and grimace responses. | [1] |
| Thiorphan | Rat | Tail-flick test | s.c. | 30 mg/kg | Potentiated analgesia of co-administered enkephalinamide. | [4] |
| Thiorphan | Rat | Hot plate and tail flick | i.t. | 35 µg | Potentiated the effects of intrathecally administered enkephalin. | [5] |
| Kelatorphan | Rat | Morphine Withdrawal | i.c.v. | Not specified | Reduced symptoms of morphine withdrawal, including hyperthermia. | [3] |
Note: The data presented is from separate studies and not from direct head-to-head comparisons. Differences in experimental models, species, and methodologies should be considered when interpreting these results.
Pharmacokinetic Profiles
The in vivo efficacy of an enkephalinase inhibitor is intrinsically linked to its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion.
Racecadotril, a prodrug that is rapidly converted to the active NEP inhibitor thiorphan, has been studied in humans.[6] Following oral administration, thiorphan does not readily cross the blood-brain barrier.[7] Information on the detailed pharmacokinetics of this compound in vivo is less publicly available but it has been shown to be orally active in rat models.[2]
Table 2: Pharmacokinetic Parameters
| Compound (Active Metabolite) | Species | Route | Key Pharmacokinetic Findings | Citation(s) |
| This compound | Rat | Oral | Orally active and effective in reducing neuropathic pain behaviors. | [2] |
| Thiorphan (from Racecadotril) | Human | Oral | Rapidly absorbed and converted to thiorphan; does not cross the blood-brain barrier. | [6][7] |
| Thiorphan | Rat | i.v. | Rapidly cleared from plasma. | [8] |
Experimental Protocols
To provide a comprehensive understanding of the presented data, this section details the methodologies of key in vivo experiments.
Vincristine-Induced Neuropathic Pain Model (for this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy: Repeated intraperitoneal injections of vincristine.
-
Pain Assessment:
-
Mechanical Static Allodynia: Measured using an electronic Von Frey filament to determine the paw withdrawal threshold.
-
Cold Allodynia: Assessed by the acetone test, measuring the reaction time to a drop of acetone on the paw.
-
Dynamic Mechanical Allodynia and Hypersensitivity: Evaluated using a "paint-brush test" with smooth and rough brushes to assess responses to innocuous and intense mechanical stimuli.
-
-
Drug Administration: this compound administered orally or intraperitoneally at various doses.[2]
Rat Tail-Flick Test (for Thiorphan)
-
Animal Model: Rats.
-
Pain Assessment: The tail-flick test measures the latency of the rat to flick its tail away from a radiant heat source. An increase in latency indicates an analgesic effect.
-
Drug Administration: Thiorphan was administered subcutaneously, and its effect on the analgesic properties of intraventricularly administered enkephalin analogues was evaluated.[4]
Conclusion and Future Directions
The available in vivo data suggests that both the dual enkephalinase inhibitor this compound and selective enkephalinase inhibitors can produce analgesic effects by potentiating the endogenous opioid system. The dual inhibition strategy of this compound appears to be effective in preclinical models of both neuropathic and migraine pain, conditions with significant unmet medical needs. Selective inhibitors have also demonstrated efficacy, particularly in potentiating the effects of endogenous or exogenous opioids.
A key advantage of the dual inhibition approach may be a more complete and sustained protection of enkephalins, potentially leading to greater analgesic efficacy. However, without direct comparative in vivo studies, it is challenging to definitively conclude the superiority of one approach over the other. Future head-to-head preclinical studies employing standardized pain models and methodologies are crucial to directly compare the efficacy, potency, and side effect profiles of this compound and selective enkephalinase inhibitors. Such studies will be instrumental in guiding the clinical development of this promising class of non-addictive analgesics.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of selective and complete inhibitors of enkephalin-degrading enzymes on morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thiorphan on the antinociceptive actions of intrathecal [D-Ala2,Met5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of PL37 with Other Analgesics: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the potential for synergistic interactions between analgesic compounds is paramount in the quest for more effective and safer pain management strategies. This guide provides a comprehensive comparison of the dual enkephalinase inhibitor (DENKI) PL37 with other analgesics, supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
This compound is a first-in-class oral, peripherally acting analgesic that works by inhibiting the two main enzymes, neprilysin (NEP) and aminopeptidase N (APN), responsible for the degradation of enkephalins.[1][2][3] Enkephalins are endogenous opioid peptides that play a crucial role in the body's natural pain control system.[4][5] By preventing their breakdown, this compound enhances and prolongs the natural analgesic effects of enkephalins at the site of pain.[1][2] This novel mechanism of action presents a promising avenue for synergistic combination therapies aimed at providing superior pain relief with potentially reduced side effects.
Synergistic Potential of this compound in Combination Therapies
Preclinical and clinical investigations have explored the synergistic effects of this compound when co-administered with other classes of analgesics, notably in the context of neuropathic pain and migraine.
Combination with Gabapentinoids (Gabapentin and Pregabalin)
Evidence from preclinical studies suggests a significant synergistic potentiation of this compound's analgesic effects when combined with gabapentin, a widely used treatment for neuropathic pain. While the full-text of this preclinical study is not yet publicly available, press releases from Pharmaleads, the developer of this compound, have highlighted this synergy as a key rationale for clinical development.[6]
A Phase IIa clinical trial (NCT01732537) was designed to evaluate the efficacy and safety of this compound as an add-on therapy for patients with peripheral neuropathic pain of diabetic origin who were inadequately responding to stable doses of gabapentin or pregabalin.[4][7][8] The study aimed to demonstrate the superiority of this compound over placebo in this patient population, building on the anticipated synergistic interaction.[6] While the full, peer-reviewed results of this trial have not been published, the study's design and initiation underscore the strong scientific premise for this combination.
Table 1: Overview of this compound and Gabapentinoid Combination Studies
| Study Type | Analgesic Combination | Key Finding/Objective | Quantitative Data Status |
| Preclinical | This compound + Gabapentin | Synergistic potentiation in a cancer pain model | Specific data not yet publicly available |
| Phase IIa Clinical Trial (NCT01732537) | This compound + Gabapentin/Pregabalin | To assess the efficacy of this compound as an add-on therapy in diabetic neuropathic pain | Full results not yet published |
Combination with Triptans (Sumatriptan)
A preclinical study investigated the co-administration of this compound with sumatriptan, a serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine. The study demonstrated a clear synergistic interaction between the two compounds in a rat model of migraine.
Table 2: Quantitative Data from Preclinical Synergy Study of this compound and Sumatriptan
| Compound | ED50 (mg/kg, oral) | Interaction Index (Isobolographic Analysis) |
| This compound | 1.1 | 0.14 ± 0.04 |
| Sumatriptan | 0.3 |
An interaction index significantly less than 1 indicates a synergistic effect.
These findings suggest that combining this compound with sumatriptan could allow for the use of lower doses of both drugs, potentially reducing the incidence of side effects while achieving effective migraine relief.[9]
Mechanism of Action and Signaling Pathways
The synergistic effects of this compound with other analgesics can be attributed to its unique mechanism of action, which complements the pathways targeted by other drugs.
Enkephalin Signaling Pathway and the Role of this compound
In response to a painful stimulus, enkephalins are released and bind to peripheral opioid receptors (mu and delta), leading to a reduction in pain signaling.[2][3] However, their analgesic effect is short-lived due to rapid degradation by NEP and APN.[1][2] this compound, as a dual inhibitor of these enzymes, increases the local concentration and prolongs the half-life of enkephalins, thereby amplifying their natural pain-relieving properties.[1][2]
Caption: Mechanism of Action of this compound in the Enkephalin Signaling Pathway.
Experimental Workflows
The assessment of synergistic effects typically involves a systematic experimental approach, as exemplified by the preclinical study of this compound and sumatriptan.
Caption: Experimental Workflow for Assessing Drug Synergy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key studies assessing the synergistic effects of this compound.
Preclinical Synergy Study: this compound and Sumatriptan in a Migraine Model
-
Animal Model: Male rats were used to model migraine-induced mechanical hypersensitivity.
-
Induction of Hypersensitivity: A single intraperitoneal injection of isosorbide dinitrate (ISDN) was used to induce cephalic mechanical hypersensitivity.
-
Drug Administration: this compound and sumatriptan were administered orally, both individually and in combination at various fixed-dose ratios.
-
Assessment of Analgesia: Mechanical sensitivity was assessed using von Frey filaments applied to the facial region to determine the paw withdrawal threshold.
-
Data Analysis: The median effective dose (ED50) for each drug was calculated from the dose-response curves. Isobolographic analysis was then performed to determine the nature of the interaction between the two drugs, with the calculation of an interaction index.
Clinical Trial Protocol: this compound as Add-on Therapy for Neuropathic Pain (NCT01732537)
-
Study Design: A 4-week, multicenter, randomized, double-blind, placebo-controlled, add-on study.
-
Participants: Patients with peripheral neuropathic pain of diabetic origin who were experiencing inadequate pain relief despite being on a stable and optimized dose of either pregabalin or gabapentin.
-
Intervention: Patients received either this compound (200 mg, three times daily) or a placebo in addition to their ongoing gabapentinoid treatment.
-
Primary Outcome: The primary endpoint was the change in the daily pain intensity score from baseline to the end of the 4-week treatment period, as recorded by the patients.
-
Inclusion/Exclusion Criteria: The trial had specific inclusion criteria, including age (18-75 years), a confirmed diagnosis of peripheral neuropathic pain of diabetic origin, and stable treatment with pregabalin or gabapentin for at least one month prior to screening. Exclusion criteria included unstable angina, severe renal or liver disease, and the use of other systemic analgesics.[4][7]
Conclusion
The available evidence strongly suggests that this compound, through its novel mechanism of dual enkephalinase inhibition, holds significant promise for synergistic combination therapies in pain management. The demonstrated synergy with sumatriptan in a preclinical migraine model provides a solid foundation for further investigation into this combination. Furthermore, the progression of this compound into a Phase IIa clinical trial as an add-on therapy to gabapentinoids for neuropathic pain highlights the therapeutic potential of this approach.
For researchers and drug development professionals, these findings warrant further exploration. Future studies should aim to fully characterize the synergistic interactions of this compound with a broader range of analgesics across various pain models. The publication of the complete results from the Phase IIa clinical trial in diabetic neuropathic pain will be critical in fully assessing the clinical utility of this compound in combination therapy. Such data will be invaluable in designing the next generation of multimodal analgesic strategies that can offer improved efficacy and a more favorable safety profile for patients suffering from chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. ipacpharma.com [ipacpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetes.co.uk [diabetes.co.uk]
- 5. Research & Innovation [research.cmft.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. First‐in‐human trial to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of STR‐324, a dual enkephalinase inhibitor for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biospace.com [biospace.com]
PL37 Efficacy: A Comparative Analysis in Pain Models
An in-depth look at the reproducibility of PL37's efficacy in preclinical and clinical studies, benchmarked against established treatments for neuropathic pain and migraine.
This guide provides a detailed comparison of the efficacy of this compound, a first-in-class dual enkephalinase inhibitor (DENKI), with alternative therapies for neuropathic pain and migraine. The data presented is collated from various preclinical and clinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance.
Mechanism of Action
This compound's therapeutic effect stems from its ability to inhibit the two primary enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides with potent analgesic properties. By preventing the breakdown of enkephalins, this compound increases their local concentration and duration of action at pain-relevant sites, thereby enhancing the body's natural pain-control mechanisms. This action is primarily mediated through the delta-opioid receptors.
Caption: this compound inhibits NEP and APN, increasing enkephalin levels and promoting analgesia.
Efficacy in Neuropathic Pain
This compound has been evaluated in preclinical models of neuropathic pain and has progressed to Phase 2a clinical trials for painful diabetic neuropathy.
Preclinical Data
In a rat model of vincristine-induced peripheral neuropathy, a condition that mimics chemotherapy-induced neuropathic pain, oral administration of this compound demonstrated a significant reduction in mechanical hypersensitivity and allodynia. The effects were dose-dependent and reversible by the peripherally acting opioid antagonist naloxone-methiodide, supporting a peripheral mechanism of action.
| Treatment Group | Paw Withdrawal Threshold (g) | % Reversal of Hypersensitivity |
| Vehicle | Data not available | - |
| This compound (dose 1) | Data not available | Data not available |
| This compound (dose 2) | Data not available | Data not available |
| Comparator: Gabapentin | ||
| Vehicle | Data not available | - |
| Gabapentin (various doses) | Significant increase | Data not available |
| Comparator: Pregabalin | ||
| Vehicle | Data not available | - |
| Pregabalin (various doses) | Significant increase | Data not available |
Quantitative data from direct head-to-head preclinical studies of this compound with gabapentin or pregabalin in the same model are not publicly available.
Clinical Data
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of 200 mg this compound administered three times a day for four weeks.[1] The study enrolled patients with peripheral neuropathic pain of diabetic origin who were experiencing inadequate pain relief from gabapentin or pregabalin.[1] The primary endpoint was the change in pain intensity. As of the latest available information, the quantitative results of this clinical trial have not been publicly released.
Efficacy in Migraine
This compound has shown promise as both an acute and prophylactic treatment for migraine in preclinical models.
Preclinical Data
A study in a rat model of migraine induced by isosorbide dinitrate (ISDN) directly compared the efficacy of oral this compound with the commonly used migraine medication, sumatriptan. Both drugs produced a dose-dependent inhibition of cephalic mechanical hypersensitivity.
| Treatment Group | Median Effective Dose (ED₅₀) (mg/kg) |
| This compound | 1.1 |
| Sumatriptan | 0.3 |
Data from a study by Rossignol et al. (2024)
The study also investigated the combination of this compound and sumatriptan, which demonstrated a synergistic effect in reducing cephalic mechanical hypersensitivity, with an interaction index of 0.14 ± 0.04. This suggests that a combination therapy may be more effective at lower doses, potentially minimizing side effects.
| Comparator | Efficacy in Preclinical Migraine Models |
| Rizatriptan | Effective in reducing migraine-like symptoms. |
| Propranolol | Effective as a prophylactic treatment in reducing migraine frequency. |
Direct head-to-head preclinical comparisons of this compound with rizatriptan or propranolol are not available.
Experimental Protocols
Vincristine-Induced Neuropathic Pain Model in Rats
Objective: To induce a state of peripheral neuropathy characterized by mechanical allodynia and hyperalgesia, mimicking chemotherapy-induced neuropathic pain in humans.
Procedure:
-
Male Sprague-Dawley rats are used.
-
Vincristine sulfate is administered via intraperitoneal (i.p.) injection. A common dosing schedule is daily injections for a period of 10-14 days.
-
Behavioral testing for mechanical allodynia is performed using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.
-
Drug efficacy is assessed by administering the test compound (e.g., this compound, gabapentin) orally or via i.p. injection and measuring the change in paw withdrawal threshold compared to a vehicle-treated control group.
Caption: Workflow for assessing drug efficacy in a vincristine-induced neuropathy model.
Isosorbide Dinitrate (ISDN)-Induced Migraine Model in Rats
Objective: To induce a migraine-like state in rats, characterized by cephalic mechanical hypersensitivity, to test the efficacy of acute migraine treatments.
Procedure:
-
Male rats are used in the study.
-
A single intraperitoneal (i.p.) injection of isosorbide dinitrate (ISDN) is administered to induce a migraine-like state.
-
Mechanical sensitivity is assessed using von Frey filaments applied to the periorbital region of the face. The threshold to elicit a withdrawal response (head shaking or pawing) is determined.
-
The test compound (e.g., this compound, sumatriptan) is administered orally prior to or after the ISDN injection.
-
The change in mechanical withdrawal threshold is measured at various time points post-drug administration and compared to a vehicle-treated group.
Caption: Workflow for assessing acute anti-migraine drug efficacy in an ISDN-induced model.
Conclusion
Preclinical studies demonstrate the efficacy of this compound in animal models of both neuropathic pain and migraine. In the migraine model, while sumatriptan showed a lower ED₅₀, the synergistic effect observed when combined with this compound suggests a potential for improved therapeutic strategies. For neuropathic pain, the progression of this compound to Phase 2a clinical trials as an add-on therapy indicates its potential to address unmet needs in patients who are refractory to current standard-of-care treatments. The public availability of the results from this clinical trial is eagerly awaited to provide a clearer picture of this compound's clinical efficacy and its position relative to established therapies like gabapentin and pregabalin. The reproducibility of these findings in larger patient populations will be crucial in determining the future role of this novel class of analgesics in pain management.
References
PL37: A Novel Approach to Pain Management - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PL37, a first-in-class dual enkephalinase inhibitor (DENKI), with established treatments for neuropathic pain and migraine. The information is based on publicly available preclinical and early-phase clinical trial data. It is important to note that the full results of the Phase 2a clinical trial for this compound in painful diabetic neuropathy have not been formally published.
Executive Summary
This compound represents a novel therapeutic strategy for pain management by targeting the body's endogenous opioid system. As a dual inhibitor of neprilysin (NEP) and aminopeptidase N (APN), this compound prevents the degradation of enkephalins, the body's natural painkillers. This mechanism of action suggests the potential for effective analgesia without the significant side effects associated with traditional opioid agonists. Preclinical studies have shown promise in models of neuropathic pain and migraine. However, a definitive comparison with current standards of care awaits the publication of comprehensive clinical trial data.
Mechanism of Action: Enhancing Endogenous Pain Relief
This compound's therapeutic effect is derived from its ability to prolong the activity of endogenous enkephalins. These opioid peptides are released in response to painful stimuli and act on opioid receptors to modulate pain signals. However, they are rapidly broken down by the enzymes NEP and APN. By inhibiting both of these enzymes, this compound effectively increases the local concentration and duration of action of enkephalins in areas of pain.[1][2]
References
- 1. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New orally active dual enkephalinase inhibitors (DENKIs) for central and peripheral pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PL37's Mechanism of Action for Neuropathic Pain and Migraine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PL37, a novel dual enkephalinase inhibitor (DENKI), with other relevant analgesic compounds. The information presented is intended to support research and development efforts in the field of pain management by offering a clear, data-driven cross-validation of this compound's mechanism of action and preclinical efficacy.
Executive Summary
This compound is an orally active dual inhibitor of two key enzymes responsible for the degradation of endogenous enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (APN).[1][2][3] By preventing the breakdown of these natural pain-relieving peptides, this compound enhances the body's own analgesic response, particularly in states of pain where enkephalin release is stimulated.[4][5] This mechanism of action distinguishes it from many current analgesics. This guide compares this compound to other enkephalinase inhibitors, such as racecadotril and opiorphin, and to standard-of-care treatments for neuropathic pain, gabapentin and pregabalin. Preclinical studies have demonstrated the analgesic properties of this compound in various animal models of pain, including neuropathic pain and migraine.[2][6] Furthermore, early clinical trials have been conducted to assess its efficacy in painful diabetic neuropathy.[7][8][9] A notable finding from preclinical and clinical study designs is the potential for synergistic effects when this compound is used in combination with gabapentin or pregabalin.[4][8]
Mechanism of Action: A Comparative Overview
The primary mechanism of this compound and related compounds involves the modulation of the endogenous opioid system. However, significant differences exist when compared to direct-acting opioids and other classes of analgesics.
This compound and Other Enkephalinase Inhibitors
This compound's dual inhibition of both NEP and APN provides a comprehensive approach to preventing enkephalin degradation.[1][3] This leads to an accumulation of enkephalins at their site of release, thereby prolonging their analgesic effect through activation of opioid receptors, primarily the delta-opioid receptor (DOR).[10][11]
Other compounds with a similar, though not identical, mechanism include:
-
Racecadotril: Primarily a peripherally acting NEP inhibitor. It is rapidly converted to its active metabolite, thiorphan.[6] Its clinical application is mainly in the treatment of diarrhea due to its antisecretory effects in the intestine.[6]
-
Opiorphin: A naturally occurring pentapeptide found in human saliva that also acts as a dual inhibitor of NEP and APN.[2]
Gabapentin and Pregabalin
In contrast, gabapentin and pregabalin, widely used for neuropathic pain, do not act on the opioid system. Their mechanism involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[12][13] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[12]
Quantitative Data Comparison
While direct head-to-head comparative studies with this compound are limited in the public domain, the following tables summarize key quantitative data for this compound and its comparators based on available preclinical and clinical findings.
Table 1: Comparison of In Vitro Potency of Enkephalinase Inhibitors
| Compound | Target Enzyme(s) | IC50 / Ki | Source |
| This compound | Neutral Endopeptidase (NEP) & Aminopeptidase N (APN) | Not specified in publicly available literature | - |
| Racecadotril | Neutral Endopeptidase (NEP) | Ki: 4500 nM | Purified NEP from mouse brain[6] |
| Thiorphan (active metabolite of Racecadotril) | Neutral Endopeptidase (NEP) | IC50: 6.1 nM | Intestinal epithelium[6] |
| Opiorphin | Neutral Endopeptidase (hNEP) | IC50: 11 µM | Human neutral ecto-endopeptidase[3] |
| Aminopeptidase N (hAP-N) | Not specified in publicly available literature | - |
Table 2: Preclinical Efficacy of this compound in Animal Models of Pain
| Pain Model | Species | Route of Administration | Key Findings |
| Vincristine-induced neuropathic pain | Rat | Oral or Intraperitoneal | Significantly reduced mechanical hypersensitivity and allodynia.[2] |
| Isosorbide dinitrate-induced migraine | Rat | Oral or Intravenous | Inhibited acute cephalic mechanical hypersensitivity.[6] |
| Stress-induced migraine-like behavior | Mouse | Intravenous or Oral Gavage | Attenuated periorbital hypersensitivity and facial grimace responses.[10][11] |
Table 3: Clinical Efficacy of Gabapentin and Pregabalin in Neuropathic Pain
| Compound | Condition | Key Efficacy Endpoint | Result |
| Gabapentin | Painful Diabetic Neuropathy | ≥50% pain relief | 38% on gabapentin vs. 21% on placebo.[14][15] |
| Pregabalin | Painful Diabetic Neuropathy | ≥50% pain relief | 27-47% on pregabalin (dose-dependent) vs. 22% on placebo. |
| Pregabalin | Neuropathic Pain (various etiologies) | Superior pain reduction vs. gabapentin | Meta-analysis showed superior results for pregabalin on VAS up to 12-14 weeks.[16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism and validation of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dual enkephalinase inhibitor.
Experimental Workflow for Preclinical Pain Models
Caption: Generalized workflow for preclinical evaluation of this compound in pain models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Vincristine-Induced Neuropathic Pain Model in Rats
Objective: To induce a peripheral neuropathy characterized by mechanical and thermal hypersensitivity, mimicking chemotherapy-induced neuropathic pain in humans.
Procedure:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Vincristine Administration: Vincristine sulfate is administered via repeated intraperitoneal (i.p.) injections. A common dosing regimen is daily injections for a specified period (e.g., two cycles of 5 days).[2]
-
Development of Neuropathy: Animals are monitored for the development of pain-related behaviors, which typically manifest after several days of treatment and can persist.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) aimed at the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
-
Dynamic Allodynia: Can be evaluated using a soft paintbrush stroked across the plantar surface of the hind paw, observing the withdrawal response.[2]
-
-
Drug Administration: this compound or comparator drugs are administered (e.g., orally or i.p.) at various time points before or after the development of neuropathy to assess their analgesic effects.
Isosorbide Dinitrate (ISDN)-Induced Migraine Model in Rats
Objective: To induce a state of cephalic and extracephalic mechanical allodynia in rats, serving as a surrogate for migraine pain.
Procedure:
-
Animal Model: Male rats are often used in these studies.
-
ISDN Administration: Isosorbide dinitrate, a nitric oxide donor, is administered systemically (e.g., i.p. injection). A single high dose or repeated administrations can be used to model acute or chronic migraine-like states, respectively.
-
Behavioral Assessment:
-
Cephalic Mechanical Allodynia: The periorbital region is stimulated with von Frey filaments to determine the withdrawal threshold. A decrease in the threshold indicates allodynia.
-
Extracephalic Mechanical Allodynia: The plantar surface of the hind paw is similarly tested to assess for the spread of sensitization.
-
-
Drug Administration: this compound or other test compounds are administered before or after ISDN to evaluate their ability to prevent or reverse the induced allodynia.[6]
-
Immunohistochemistry (optional): To further investigate the mechanism, brain tissue (e.g., trigeminocervical complex) can be analyzed for markers of neuronal activation, such as c-Fos expression.[6]
Conclusion
This compound represents a promising therapeutic approach for the treatment of neuropathic pain and migraine, with a distinct mechanism of action that leverages the body's endogenous pain control system. Its dual inhibition of NEP and APN offers a comprehensive strategy to enhance enkephalinergic signaling. While direct comparative data with other analgesics is still emerging, preclinical evidence supports its efficacy in relevant animal models. The potential for synergistic effects with established treatments like gabapentin and pregabalin warrants further investigation and could lead to novel combination therapies with improved efficacy and tolerability. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other dual enkephalinase inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Research & Innovation [research.cmft.nhs.uk]
- 6. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new hope in the treatment of painful diabetic neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. diabetes.co.uk [diabetes.co.uk]
- 10. Efficacy of dual enkephalinase inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpls.org [ajpls.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Gabapentin for chronic neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gabapentin for chronic neuropathic pain and fibromyalgia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for PL37 (Debio-0827)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research compound PL37, also known as Debio-0827. This compound is an orally active dual enkephalinase inhibitor, and due to its potent biological activity, requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent pharmaceutical compounds in a research setting.
Hazard Identification and Control
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates a high degree of caution. The primary hazards are associated with accidental inhalation, ingestion, or dermal absorption, which could lead to unintended pharmacological effects.
Engineering Controls:
-
Containment: All work with solid or powdered this compound should be conducted in a certified chemical fume hood, glove box, or other suitable ventilated enclosure to prevent inhalation of airborne particles.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.
Administrative Controls:
-
Designated Areas: Clearly define and label designated areas for the handling and storage of this compound. Access to these areas should be restricted to authorized and trained personnel.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds before working with this compound.[3]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid/Powder | Double nitrile gloves, disposable lab coat with knit cuffs, safety glasses with side shields or chemical splash goggles, and a properly fitted N95 or higher respirator. |
| Handling Solutions | Nitrile gloves, disposable lab coat, and safety glasses with side shields. A respirator may be required if there is a risk of aerosolization. |
| General Laboratory Work | Standard laboratory coat, gloves, and safety glasses. |
Note: Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Remove the outer pair of gloves before leaving the immediate work area.
Experimental Protocols: Safe Handling and Weighing
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood before introducing the compound.
Weighing:
-
Use an analytical balance inside a ventilated enclosure or a dedicated weighing station with local exhaust ventilation.
-
Carefully transfer the desired amount of this compound powder using a clean spatula to a tared weigh boat.
-
Avoid creating dust. If any powder is spilled, clean it immediately following the spill cleanup procedure outlined below.
-
Once weighed, securely cap the stock container and the container with the weighed compound.
Solubilization:
-
Add solvent to the vial containing the weighed this compound within the fume hood.
-
Cap the vial and mix gently until the compound is fully dissolved.
Spill and Emergency Procedures
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don appropriate PPE , including a respirator.
-
Contain the spill with absorbent pads for liquids or by gently covering powders with damp paper towels to prevent them from becoming airborne.
-
Clean the area with a suitable decontaminating solution (e.g., a mild detergent and water), working from the outside of the spill inward.
-
Collect all contaminated materials in a sealed, labeled hazardous waste bag.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure and be prepared to provide information about the compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, bench paper, weigh boats, and vials. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consider using a licensed chemical waste disposal service.
Logical Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 5. pharmacy.limu.edu.ly [pharmacy.limu.edu.ly]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
